molecular formula C7H7BrO B084823 2-Bromo-6-methylphenol CAS No. 13319-71-6

2-Bromo-6-methylphenol

Cat. No.: B084823
CAS No.: 13319-71-6
M. Wt: 187.03 g/mol
InChI Key: YXZPTVOCJLCMRO-UHFFFAOYSA-N
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Description

2-Bromo-6-methylphenol is a useful research compound. Its molecular formula is C7H7BrO and its molecular weight is 187.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZPTVOCJLCMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454993
Record name 2-Bromo-6-methylphenol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13319-71-6
Record name 2-Bromo-6-methylphenol
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Record name 2-Bromo-6-methylphenol
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Record name 6-Bromo-o-cresol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The provided CAS number, 13319-71-6, corresponds to the chemical compound 2-Bromo-6-methylphenol. This guide focuses on the requested topic, 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole , for which a different CAS number would apply. This document has been prepared for researchers, scientists, and drug development professionals.

Introduction

1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole is a derivative of the nitroimidazole class of compounds. Nitroimidazoles are of significant interest in the pharmaceutical industry due to their well-established antimicrobial and potential anticancer activities.[1][2] The biological efficacy and safety profile of such compounds are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a comprehensive overview of the available physicochemical data for 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole, alongside detailed experimental protocols for their determination and relevant molecular pathway diagrams.

Physicochemical Properties

PropertyValueCompoundData Type
Molecular Formula C₇H₁₁N₃O₃1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole-
Molecular Weight 185.18 g/mol 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazoleCalculated
Melting Point 251-255 °C2-Methyl-4(5)-nitroimidazoleExperimental[3]
Boiling Point No Data Available--
Solubility Sparingly soluble in DMSO and Methanol2-Methyl-4-nitroimidazoleExperimental[4]
pKa 8.87 ± 0.102-Methyl-4-nitroimidazolePredicted[5]
LogP (Octanol/Water) No Data Available--

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties applicable to nitroimidazole derivatives.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[6]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

  • Purity Assessment: A sharp melting point range of 1-2 °C is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The resulting saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the N-alkylation of a 2-methyl-4-nitroimidazole core, a common method for producing compounds like 1-(2-methoxyethyl)-2-methyl-4-nitro-1H-imidazole.

G reagent1 2-Methyl-4-nitroimidazole reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 Base (e.g., K2CO3) reagent2->reaction_mixture reagent3 Alkylating Agent (e.g., 1-bromo-2-methoxyethane) reagent3->reaction_mixture solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_mixture workup Aqueous Workup (Extraction) reaction_mixture->workup Stirring, Heat purification Purification (Column Chromatography) workup->purification product 1-(2-methoxyethyl)-2-methyl- 4-nitro-1H-imidazole purification->product

General Synthesis of N-alkylated 2-methyl-4-nitroimidazoles.
Proposed Mechanism of Antimicrobial Action

Nitroimidazoles are known to exert their antimicrobial effects through a reductive activation process within anaerobic organisms. The following diagram depicts this proposed signaling pathway.

G cluster_cell Anaerobic Microbe nitroimidazole Nitroimidazole (Prodrug) activation Nitro Group Reduction (e.g., by Ferredoxin) nitroimidazole->activation radical Reactive Nitro Radical Anion activation->radical dna Bacterial DNA radical->dna interacts with damage DNA Damage (Strand Breaks) dna->damage death Cell Death damage->death

Proposed antimicrobial mechanism of nitroimidazoles.

References

2-Bromo-6-methylphenol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-6-methylphenol

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom and a methyl group at the ortho positions relative to the hydroxyl group.

  • IUPAC Name: this compound[1][2]

  • Synonyms: 6-Bromo-o-cresol, 3-Bromo-2-hydroxytoluene[3][4]

  • CAS Number: 13319-71-6[1][2][3]

The molecular structure is depicted below:

this compound molecular structure

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₇BrO[1][3][5]
Molecular Weight 187.03 g/mol [1][3][5]
Appearance Colorless to light yellow/orange clear liquid or crystalline solid[2][3][5]
Melting Point 16 °C[3]
Boiling Point 208-210 °C[3][4]
Density 1.51 g/cm³[3][4]
Flash Point 79.532 °C[3]
pKa 8.78 ± 0.10 (Predicted)[3]
Solubility Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide.[3]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of o-cresol (2-methylphenol). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Their combined effect directs the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group.

Protocol: Electrophilic Bromination of o-Cresol

This protocol describes a general method for the selective bromination of o-cresol to yield this compound.

Materials:

  • o-Cresol (2-methylphenol)

  • Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Carbon disulfide (CS₂) (non-polar solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-cresol (1.0 eq) in a suitable non-polar solvent like dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Brominating Agent Addition: Prepare a solution of liquid bromine (1.0 eq) in the same solvent. Add this solution dropwise to the stirred o-cresol solution over 30-60 minutes, maintaining the temperature at 0 °C. The use of a non-polar solvent favors mono-substitution at the positions activated by the hydroxyl group.[6]

  • Reaction: Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours after the addition is complete. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Logical Workflow and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups (hydroxyl, bromo, methyl) and their specific arrangement on the aromatic ring allow for diverse subsequent transformations.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, o-cresol.

Synthesis_Workflow Start o-Cresol (2-Methylphenol) Reaction Electrophilic Aromatic Substitution (0 °C) Start->Reaction Starting Material Reagent Bromine (Br₂) or NBS in Dichloromethane (DCM) Reagent->Reaction Reagent & Solvent Product This compound (Crude Product) Reaction->Product Yields Purification Purification (e.g., Distillation) Product->Purification Undergoes FinalProduct Pure this compound Purification->FinalProduct Results in

Caption: Synthesis workflow for this compound.

Key Applications
  • Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex molecules with potential biological activity, such as anti-tumor drugs.[3]

  • Organic Synthesis: The compound is used in various organic reactions, including copper-catalyzed cross-coupling reactions and in the preparation of ligands for palladium catalysis.[4]

  • Flame Retardants: Due to the presence of a bromine atom, it has applications as a flame retardant in materials like plastics and electronics.[3]

References

Spectroscopic Characterization of 2-Bromo-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-methylphenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presents the data in a structured format, describes the general experimental protocols for acquiring such data, and includes a visual representation of the analytical workflow.

While specific experimental datasets for this compound are not broadly published, this guide is structured based on established principles of spectroscopic analysis for substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide critical information about its molecular structure.

1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 2.3Singlet-3H-CH₃
~ 5.0 - 6.0Broad Singlet-1H-OH
~ 6.7 - 7.5Multiplet-3HAr-H

1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 17-CH₃
~ 110 - 140Ar-C
~ 150 - 155Ar-C-OH

1.3. Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: The sample is placed in an NMR tube and inserted into the NMR spectrometer.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.[1] Data is reported in parts per million (ppm) relative to the signal from the internal standard.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
3500 - 3200BroadO-H stretch (phenol)
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (methyl)
1600 - 1450Medium-StrongC=C stretch (aromatic ring)
1260 - 1180StrongC-O stretch (phenol)
~ 600Medium-StrongC-Br stretch

2.1. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or a nujol mull. For a KBr pellet, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.

  • Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is approximately 187.03 g/mol .[2]

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
186/188High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
107Moderate[M-Br]⁺
79/81High[Br]⁺
77Moderate[C₆H₅]⁺

3.1. Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: The sample is ionized, commonly using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) according to their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet Preparation of KBr Pellet Sample->KBr Pellet for IR MS Mass Spectrometer (e.g., GC-MS) Sample->MS for MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Navigating the Physicochemical Landscape of 2-Bromo-6-methylphenol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of 2-Bromo-6-methylphenol in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document provides a framework based on established principles for substituted phenols, alongside detailed, adaptable experimental protocols for determining these crucial parameters.

Core Concepts: Understanding Solubility and Stability

This compound, a substituted phenolic compound, possesses a chemical structure that dictates its behavior in various solvents. The interplay between the polar hydroxyl group, the aromatic ring, and the bromo and methyl substituents governs its solubility. While generally exhibiting low solubility in water, it is more soluble in organic solvents such as ethanol and dimethylformamide.[1] The stability of this compound is influenced by factors such as the solvent matrix, temperature, light exposure, and the presence of oxidizing agents.[1] Understanding these fundamental characteristics is paramount for its effective use in synthesis, formulation, and various analytical applications.

Solubility Profile of this compound

To address the absence of specific data, this guide provides a template for researchers to generate and present their own empirical findings.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Organic SolventDielectric Constant (approx.)Solubility ( g/100 mL)Molar Solubility (mol/L)
Data Not AvailableData Not AvailableData Not AvailableData Not Available
e.g., Methanol32.7To be determinedTo be determined
e.g., Acetone20.7To be determinedTo be determined
e.g., Dichloromethane9.1To be determinedTo be determined
e.g., Toluene2.4To be determinedTo be determined

Stability Characteristics of this compound

The stability of this compound in solution is a critical parameter for its storage, handling, and application. Phenolic compounds can be susceptible to degradation through oxidation, and this process can be accelerated by heat, light, and the presence of certain catalysts. It is recommended to store this compound in a cool, dark place and to avoid contact with strong oxidizing agents.[1]

Potential degradation pathways for substituted phenols may involve oxidation of the phenol ring, potentially leading to the formation of quinone-type structures or polymerization. The presence of the bromine substituent may also influence its reactivity and degradation profile.

Table 2: Stability of this compound in Selected Organic Solvents under Stressed Conditions

SolventConditionTime (hours)Purity (%)Degradation Products Identified
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
e.g., Methanol40°C24, 48, 72To be determinedTo be determined
e.g., MethanolUV light (254 nm)1, 2, 4To be determinedTo be determined

Experimental Protocols

To empower researchers to generate the specific data required for their work, this section provides detailed, adaptable methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-capped vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess this compound to known volume of solvent B Agitate at constant temperature (24-48 hours) A->B Start Equilibration C Centrifuge to pellet excess solid B->C Cease Agitation D Withdraw and dilute supernatant C->D Sample Supernatant E Analyze by HPLC-UV D->E Prepare for Analysis F Calculate Solubility E->F Obtain Concentration

Workflow for Solubility Determination
Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of this compound over time and for detecting the formation of any degradation products.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution into several sealed vials. Expose these vials to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C) in a stability chamber and exposure to UV light (e.g., 254 nm, 365 nm) in a photostability chamber. Include a control sample stored at ambient temperature in the dark.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours for thermal stress; 0, 1, 2, 4 hours for photostability), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products. A gradient elution with a C18 column and UV detection is a common starting point.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

G cluster_stress Application of Stress Conditions A Prepare Stock Solution of This compound B Thermal Stress (e.g., 40°C, 60°C) A->B C Photolytic Stress (e.g., UV light) A->C D Control (Ambient, Dark) A->D E Time-Point Sampling B->E C->E D->E F HPLC Analysis E->F G Data Evaluation: - Quantify Parent Compound - Identify Degradants F->G

Workflow for Stability Testing

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility and stability of this compound is currently lacking, this technical guide provides the foundational knowledge and practical methodologies for researchers to determine these critical parameters. By following the outlined experimental protocols, scientists and drug development professionals can generate the specific, high-quality data necessary to advance their research and development activities involving this important chemical intermediate. The provided frameworks for data presentation will also aid in the clear and standardized reporting of these findings.

References

Navigating the Safe Handling of 2-Bromo-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylphenol is a substituted aromatic compound utilized in various chemical syntheses within the pharmaceutical and broader chemical industries. Its structure, combining a phenol ring with bromine and methyl functional groups, imparts specific reactivity that is valuable in the synthesis of more complex molecules. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the known hazards associated with this compound and details the essential safety precautions for its handling, storage, and disposal. The information presented is collated from publicly available safety data sheets and toxicological information for this compound and structurally related chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion or skin contact, and its potential to cause significant irritation to the skin and eyes.[1][2]

GHS Classification

The GHS classification for this compound indicates multiple hazard categories.[1] A summary of the GHS hazard statements is provided in the table below.

Hazard ClassGHS Hazard Statement (H-code)Description
Acute Toxicity, OralH302Harmful if swallowed.[1][3]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation.[2][3]

GHS Pictograms:

  • Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

  • Health Hazard: May be used to indicate respiratory sensitization, mutagenicity, carcinogenicity, reproductive toxicity, target organ toxicity, or aspiration toxicity.

Quantitative Toxicity Data

As of the latest available data, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are not publicly available. In the absence of this specific data, a conservative approach to handling, based on the GHS classifications of "harmful," is imperative.

Experimental Protocols and Safe Handling Procedures

Due to the lack of publicly available, detailed experimental protocols specifically for this compound, the following section outlines general best practices for the safe handling of substituted phenols in a laboratory setting. These protocols are designed to minimize exposure and mitigate the risks identified in the hazard assessment.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRecommended ProtectionSpecification/Standard
Eyes/FaceSafety goggles with side-shields or a face shield.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
SkinChemical-resistant gloves (e.g., nitrile, neoprene). Long-sleeved laboratory coat.Inspect gloves for any signs of degradation or puncture before use.[5]
RespiratoryA NIOSH/MSHA approved respirator with an organic vapor cartridge.Required if working outside of a fume hood or if there is a risk of generating dust or aerosols.[6]
BodyStandard laboratory coat.To protect against incidental skin contact.[6]
Handling and Storage
  • Handling:

    • Avoid direct contact with skin and eyes.[7]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

    • Wash hands thoroughly after handling.[8]

    • Use only non-sparking tools if the material is handled in a way that could generate static discharge.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

    • Store away from incompatible materials such as strong oxidizing agents.

    • Store locked up.[7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][8]
Spill and Disposal Procedures
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as outlined in section 3.2.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a designated, labeled hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[8]

    • Do not dispose of down the drain or in regular trash.[10]

    • Contaminated packaging should be treated as hazardous waste.[5]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the safe handling of this compound.

Hazard_Identification_and_Response cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_first_aid First Aid Measures H302 H302: Harmful if swallowed Ingestion Ingestion: Rinse mouth, seek medical attention H302->Ingestion H312 H312: Harmful in contact with skin Gloves Chemical-resistant Gloves H312->Gloves LabCoat Lab Coat H312->LabCoat SkinContact Skin Contact: Wash with soap and water H312->SkinContact H315 H315: Causes skin irritation H315->Gloves H315->LabCoat H315->SkinContact H319 H319: Causes serious eye irritation Goggles Safety Goggles/Face Shield H319->Goggles EyeContact Eye Contact: Rinse with water for 15 min H319->EyeContact H335 H335: May cause respiratory irritation Respirator Respirator (if needed) H335->Respirator Inhalation Inhalation: Move to fresh air H335->Inhalation

Caption: Hazard statements and their corresponding first aid and PPE responses.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill (Absorbent/Sweeping) DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via EHS Procedures Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a spill of this compound.

Conclusion

While this compound is a valuable reagent in chemical synthesis, its potential hazards necessitate a cautious and well-informed approach to its handling. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment. The absence of specific quantitative toxicity data underscores the importance of treating this compound with a high degree of care, assuming a significant hazard potential based on its GHS classification. Researchers, scientists, and drug development professionals are urged to review this information thoroughly and integrate these safety practices into their standard operating procedures.

References

2-Bromo-6-methylphenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and potential biological applications of the versatile chemical intermediate, 2-Bromo-6-methylphenol.

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a methyl group on the phenolic ring, offers a versatile platform for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and explores its putative biological activities, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity and quantity of the product can vary between suppliers, and it is essential to consider these factors based on the intended application.

SupplierPurityAvailable Quantities
Sigma-Aldrich98%Custom
Apollo Scientific98%5g, 25g, 100g
HANGZHOU LEAP CHEM CO., LTD.Industrial GradeBulk
Neogen Chemicals Limited99%Custom
Chemical Bull Pvt. Ltd.Not SpecifiedCustom

Table 1: Prominent Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 13319-71-6
Molecular Formula C₇H₇BrO
Molecular Weight 187.04 g/mol
Appearance Clear, faint yellow liquid or solid
Melting Point ~16 °C
Boiling Point 215-217 °C
Density 1.51 g/cm³

Table 2: Physicochemical Data for this compound

Synthesis and Purification: Experimental Protocols

While specific proprietary methods for the industrial synthesis of this compound are not publicly disclosed, a plausible and adaptable laboratory-scale synthesis can be derived from established bromination protocols for similar phenolic compounds. The following protocol describes the selective ortho-bromination of o-cresol.

Synthesis of this compound from o-Cresol

Materials:

  • o-Cresol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-cresol (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation.

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Heat the crude product under reduced pressure.

  • Collect the fraction distilling at the appropriate boiling point and pressure. The boiling point of this compound is approximately 215-217 °C at atmospheric pressure and will be significantly lower under vacuum.

Potential Biological Activities and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited in publicly available literature, the broader class of bromophenols, particularly those isolated from marine sources, has been shown to exhibit a range of significant biological effects. These activities include antioxidant, antimicrobial, and anticancer properties[1][2]. The presence of the phenolic hydroxyl group and the bromine substituent are thought to be key to these effects.

Based on the known activities of structurally related bromophenols, it is hypothesized that this compound could potentially modulate cellular signaling pathways associated with inflammation and oxidative stress. For instance, some bromophenols have been shown to influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response, and the NF-κB signaling pathway, which plays a central role in inflammation[2].

Hypothetical Involvement in the Keap1-Nrf2 Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which this compound might activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. It is proposed that this compound, due to its electrophilic nature, could react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 can then translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of cytoprotective proteins.

G Hypothetical Activation of the Nrf2 Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Reacts with Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Proteasome Proteasome Nrf2_Keap1->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Cytoprotective_Proteins Cytoprotective Proteins Antioxidant_Genes->Cytoprotective_Proteins Translation Cellular Protection Cellular Protection Cytoprotective_Proteins->Cellular Protection

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate with potential applications in drug discovery and development. While its specific biological activities are yet to be fully elucidated, the known bioactivities of the broader class of bromophenols suggest that it may possess interesting pharmacological properties. Further research into its biological effects and mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and professionals to facilitate their work with this versatile compound.

References

Green Horizons in Phenol Synthesis: A Technical Guide to Sustainable Routes for Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step towards environmentally conscious chemical manufacturing, researchers and drug development professionals now have access to a comprehensive technical guide on the green synthesis of substituted phenols. This whitepaper details sustainable methodologies, moving away from traditional, often hazardous, synthetic routes. The guide provides an in-depth analysis of innovative techniques, including biocatalysis, microwave- and ultrasound-assisted reactions, synthesis from renewable lignin, and the use of ionic liquids, offering a comparative look at their efficiency and environmental impact.

Substituted phenols are crucial building blocks in the pharmaceutical, agrochemical, and polymer industries. However, their conventional synthesis frequently involves harsh reagents, toxic solvents, and energy-intensive processes, contributing to significant environmental concerns. This new guide addresses these challenges by presenting a curated collection of greener alternatives that emphasize waste reduction, energy efficiency, and the use of renewable resources.

Key Green Synthesis Routes Explored:

  • Ipso-hydroxylation of Arylboronic Acids: A highly efficient and mild method utilizing hydrogen peroxide as a clean oxidant.

  • Biocatalysis: The use of enzymes such as laccases and tyrosinases to catalyze the synthesis of phenols with high selectivity under benign conditions.

  • Microwave-Assisted Synthesis: A technology that significantly reduces reaction times and improves yields for reactions like aminoalkylation and nitration of phenols.

  • Ultrasound-Assisted Synthesis: Harnessing the energy of ultrasonic waves to accelerate reactions and enhance efficiency.

  • Synthesis from Lignin: A sustainable approach that converts the abundant biomass polymer, lignin, into valuable phenolic compounds.

  • Ionic Liquids as Green Reaction Media: The application of non-volatile and recyclable ionic liquids as environmentally friendly solvents and catalysts.

This technical guide provides detailed experimental protocols for key cited experiments, allowing for the replication and adaptation of these green methodologies in various research and industrial settings. Furthermore, all quantitative data has been summarized in clearly structured tables for straightforward comparison of reaction parameters and outcomes. To aid in the visualization of complex processes, the guide includes diagrams for described signaling pathways and experimental workflows generated using Graphviz (DOT language).

I. Ipso-hydroxylation of Arylboronic Acids: A Mild and Efficient Route

The ipso-hydroxylation of arylboronic acids has emerged as a leading green strategy for the synthesis of substituted phenols. This method offers significant advantages over traditional approaches by employing mild oxidants like hydrogen peroxide and often proceeding under catalyst- and solvent-free conditions.[1]

Experimental Protocol: Catalyst- and Solvent-Free Ipso-hydroxylation using Sodium Perborate[2]

A mixture of the respective arylboronic acid (1 mmol) and sodium perborate tetrahydrate (SPB, 2 mmol) in water (4 mL) is stirred at room temperature for 10-20 minutes.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is acidified with HCl solution. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the substituted phenol.[3]

Quantitative Data:
EntryArylboronic AcidProductReaction Time (min)Yield (%)
1Phenylboronic acidPhenol592
24-Methylphenylboronic acid4-Methylphenol1090
34-Methoxyphenylboronic acid4-Methoxyphenol1088
44-Chlorophenylboronic acid4-Chlorophenol1085
53-Nitrophenylboronic acid3-Nitrophenol2082

Table 1: Yields of substituted phenols via catalyst- and solvent-free ipso-hydroxylation of arylboronic acids using sodium perborate.[2]

Reaction Pathway:

ipso_hydroxylation ArylboronicAcid Arylboronic Acid (Ar-B(OH)2) Intermediate1 Boronate Complex ArylboronicAcid->Intermediate1 + HOO- Perhydroxide Perhydroxide Anion (HOO-) Perhydroxide->Intermediate1 Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 Rearrangement Phenol Substituted Phenol (Ar-OH) Intermediate2->Phenol + H2O Borate Borate Intermediate2->Borate

Ipso-hydroxylation of arylboronic acid pathway.

II. Biocatalytic Synthesis: The Enzymatic Approach

Biocatalysis offers an exceptionally green route to substituted phenols by utilizing enzymes, which operate under mild conditions with high selectivity. Laccases and tyrosinases are two prominent classes of enzymes employed for this purpose.[1][4]

Experimental Protocol: Laccase-Catalyzed Synthesis of 2-Aryl-1H-benzimidazoles[5]

In a typical procedure, a mixture of o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) is stirred in a suitable buffer solution at room temperature. A commercial laccase preparation (e.g., Novoprime Base 268, Suberase®, or Denilite® II Base) is then added, and the reaction is allowed to proceed.[5] The product can be isolated through standard extraction and purification techniques.

Quantitative Data:
EntryAldehydeLaccaseYield (%)
1BenzaldehydeNovoprime Base 26888
24-ChlorobenzaldehydeSuberase®85
34-MethoxybenzaldehydeDenilite® II Base82
42-NaphthaldehydeNovoprime Base 26875

Table 2: Yields of 2-aryl-1H-benzimidazoles via laccase-catalyzed one-pot synthesis.[5]

Conceptual Workflow:

biocatalysis_workflow Substrate Phenolic Substrate Reaction Enzymatic Reaction (Buffer, RT) Substrate->Reaction Enzyme Enzyme (e.g., Laccase) Enzyme->Reaction Product Substituted Phenol Reaction->Product Purification Extraction & Purification Product->Purification microwave_synthesis Reactants Reactants Microwave Microwave Irradiation Reactants->Microwave RapidHeating Rapid & Uniform Heating Microwave->RapidHeating AcceleratedReaction Accelerated Reaction Rate RapidHeating->AcceleratedReaction ReducedTime Reduced Reaction Time AcceleratedReaction->ReducedTime HighYield High Product Yield AcceleratedReaction->HighYield lignin_to_phenol Lignin Lignin Depolymerization Base-Catalyzed Depolymerization Lignin->Depolymerization Monomers Phenolic Monomers (Phenol, Guaiacol, Syringol) Depolymerization->Monomers Purification Separation & Purification Monomers->Purification SubstitutedPhenols Substituted Phenols Purification->SubstitutedPhenols

References

A Technical Guide to Historical Methods for the Preparation of Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of brominated phenols, compounds of significant interest in organic synthesis and medicinal chemistry. The following sections provide a detailed overview of key historical methods, complete with experimental protocols and quantitative data to facilitate understanding and replication. The evolution of these techniques highlights the ongoing pursuit of efficiency, selectivity, and safety in chemical synthesis.

Direct Bromination with Elemental Bromine

One of the earliest and most straightforward methods for the synthesis of brominated phenols is the direct reaction of phenol with elemental bromine (Br₂). The outcome of this electrophilic aromatic substitution is highly dependent on the solvent used, which influences the degree of bromination and the regioselectivity of the product.

Bromination in Aqueous Solution

The high reactivity of phenol is particularly evident in aqueous solutions. When phenol is treated with bromine water, the reaction is rapid and leads to the formation of a white precipitate of 2,4,6-tribromophenol.[1] This is a result of the ionization of phenol in water to the more reactive phenoxide ion, which strongly activates the aromatic ring towards electrophilic attack at the ortho and para positions.[2]

Experimental Protocol: Preparation of 2,4,6-Tribromophenol [1]

  • Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask.

  • With continuous stirring, add 52 g of bromine in an aqueous solution from a dropping funnel.

  • A white precipitate of 2,4,6-tribromophenol will form.

  • Collect the precipitate by filtration and wash it with water.

  • Recrystallize the product from dilute ethyl alcohol.

ProductReagentsSolventYieldMelting PointReference
2,4,6-TribromophenolPhenol, BromineWaterAlmost quantitative95 °C[1]
Bromination in Non-Polar Solvents

To achieve selective monobromination, the reaction is typically carried out in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄).[3][4] In these solvents, the ionization of phenol is suppressed, and the aromatic ring is less activated compared to in aqueous media.[2] This allows for greater control over the reaction, favoring the formation of a mixture of o-bromophenol and p-bromophenol, with the para isomer being the major product due to steric hindrance at the ortho positions.[4]

Experimental Protocol: Preparation of p-Bromophenol [3]

  • In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, dissolve 1 kg (10.6 moles) of phenol in 1 liter of carbon disulfide.

  • Cool the flask to below 5 °C using a salt and ice mixture.

  • While stirring, add a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide from the separatory funnel over approximately two hours.

  • After the addition is complete, distill off the carbon disulfide.

  • The residual liquid is then distilled under reduced pressure to yield p-bromophenol.

ProductReagentsSolventTemperatureYieldBoiling PointReference
p-BromophenolPhenol, BromineCarbon Disulfide< 5 °C80-84%145-150 °C / 25-30 mm[3]
o-Bromophenol(as byproduct)[3]
2,4-Dibromophenol(as byproduct)[3]
Bromination in Glacial Acetic Acid

Glacial acetic acid has also been historically used as a solvent for the bromination of phenols.[3][5] It offers a balance between the high reactivity seen in water and the lower reactivity in non-polar solvents.

Experimental Protocol: Preparation of 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (from 2,4,6-Tribromophenol) [5]

This protocol details the bromination of 2,4,6-tribromophenol to a cyclohexadienone, illustrating a further reaction of a brominated phenol.

  • In a 1-liter Erlenmeyer flask, dissolve 66.2 g (0.200 mole) of 2,4,6-tribromophenol and 27.2 g (0.197 mole) of sodium acetate trihydrate in 400 ml of glacial acetic acid, warming to approximately 70 °C to obtain a clear solution.

  • Cool the solution to room temperature to form a fine suspension.

  • Add a solution of 32 g (0.20 mole) of bromine in 200 ml of glacial acetic acid dropwise over 1 hour with stirring.

  • Keep the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture onto 2 kg of crushed ice.

  • Collect the resulting yellow solid by suction filtration after the ice has melted.

Starting MaterialProductReagentsSolventYieldReference
2,4,6-Tribromophenol2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-oneBromine, Sodium AcetateGlacial Acetic AcidNot specified[5]

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) emerged as a valuable reagent for bromination, offering milder reaction conditions and often improved selectivity compared to elemental bromine.[6][7] It is particularly useful for the bromination of activated aromatic compounds like phenols.[7]

Historically, NBS has been used for the selective ortho-bromination of para-substituted phenols in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH).[8]

Experimental Protocol: General Procedure for ortho-Bromination with NBS [8]

  • To a solution of a para-substituted phenol in methanol, add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Stir the reaction mixture at room temperature for 15-25 minutes.

  • The reaction progress can be monitored by techniques such as HPLC.

  • Upon completion, the product can be isolated by standard work-up procedures.

| Substrate | Product | Reagent | Catalyst | Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | p-Cresol | 2-Bromo-4-methylphenol | NBS | pTsOH | Methanol | >86% |[8] |

Synthesis of Specific Bromophenols through Indirect Methods

For the preparation of specific isomers that are difficult to obtain through direct bromination, indirect methods involving the use of protecting or directing groups have been historically employed.

Preparation of o-Bromophenol via Sulfonation

A classic example is the synthesis of o-bromophenol. Direct bromination of phenol yields primarily the para isomer. To favor the ortho product, the para position is first blocked by sulfonation. The resulting phenolsulfonic acid is then brominated, and subsequent hydrolysis removes the sulfonate group to yield o-bromophenol.[9]

Experimental Protocol: Preparation of o-Bromophenol [9]

  • Sulfonation: Heat a mixture of 94 g (1 mole) of phenol and 350 g (3.5 moles) of concentrated sulfuric acid on a boiling water bath for three hours with mechanical stirring.

  • Basification: Cool the reaction mixture and make it alkaline by carefully adding a solution of 280 g (7 moles) of sodium hydroxide in 700 cc of water.

  • Bromination: Cool the alkaline solution to room temperature and add 160 g (1 mole) of bromine dropwise over 20-30 minutes, allowing the temperature to rise to 40-50 °C.

  • Evaporation and Hydrolysis: Evaporate the solution in an oil bath at 150-155 °C until a thick, pasty mass remains. Cool the residue and slowly add 800 cc of concentrated sulfuric acid.

  • Steam Distillation: Heat the flask in an oil bath at 190-210 °C and distill the mixture with steam. The o-bromophenol passes over as a heavy oil.

  • Purification: Extract the product with ether, remove the ether by distillation, and distill the residue at atmospheric pressure.

ProductKey StepsYieldBoiling PointReference
o-BromophenolSulfonation, Bromination, Hydrolysis40-43%194-200 °C[9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the historical preparation of brominated phenols.

Direct_Bromination_Workflow Phenol Phenol Reaction Direct Bromination Phenol->Reaction Bromine Bromine (Br₂) Bromine->Reaction Solvent Solvent Aqueous Aqueous (e.g., Water) Solvent->Aqueous NonPolar Non-Polar (e.g., CS₂, CCl₄) Solvent->NonPolar AceticAcid Glacial Acetic Acid Solvent->AceticAcid Solvent->Reaction Tribromophenol 2,4,6-Tribromophenol Aqueous->Tribromophenol MonoBromoMix Mixture of o- and p-Bromophenol NonPolar->MonoBromoMix DiBromoPhenol 2,4-Dibromophenol AceticAcid->DiBromoPhenol Reaction->Tribromophenol High Polarity Reaction->MonoBromoMix Low Polarity Reaction->DiBromoPhenol Intermediate Polarity / Stoichiometry

Caption: Workflow of Direct Phenol Bromination.

Ortho_Bromophenol_Synthesis Phenol Phenol Sulfonation Sulfonation (conc. H₂SO₄) Phenol->Sulfonation PhenolsulfonicAcid p-Phenolsulfonic Acid (para-position blocked) Sulfonation->PhenolsulfonicAcid Bromination Bromination (Br₂) PhenolsulfonicAcid->Bromination BrominatedIntermediate Brominated Phenolsulfonic Acid Bromination->BrominatedIntermediate Hydrolysis Hydrolysis (Steam Distillation with H₂SO₄) BrominatedIntermediate->Hydrolysis oBromophenol o-Bromophenol Hydrolysis->oBromophenol

Caption: Synthesis of o-Bromophenol via Sulfonation.

Conclusion

The historical methods for the preparation of brominated phenols demonstrate a clear progression towards greater control over reactivity and selectivity. Early methods relying on the direct reaction of phenol with bromine in various solvents provided access to a range of brominated products, from the fully substituted 2,4,6-tribromophenol in aqueous media to monobrominated isomers in non-polar solvents. The development of indirect methods, such as the use of sulfonate protecting groups, enabled the synthesis of specific isomers that were otherwise difficult to obtain. The introduction of milder brominating agents like N-bromosuccinimide further refined the synthetic toolkit available to chemists. This evolution of synthetic strategies underscores the fundamental principles of electrophilic aromatic substitution and the profound influence of reaction conditions on the outcome of chemical transformations. These foundational methods have paved the way for the more sophisticated and highly selective bromination techniques used in modern organic synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-6-methylphenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-methylphenol is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom ortho to a hydroxyl group and adjacent to a methyl group, presents both opportunities and challenges for synthetic chemists. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions allow for the introduction of diverse functional groups, making this compound a versatile building block for creating libraries of complex molecules for drug discovery and development.[1][3][4]

This document provides detailed application notes and representative protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Principles of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[2][5][6] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene Coordination/Insertion (for Heck): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, or an alkene coordinates and inserts into the palladium-carbon bond.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6][7][8]

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition pdi R-X (this compound) pd_trans_complex R-Pd(II)(R')L_n pd_complex->pd_trans_complex Transmetalation reductive_elim R-R' (Product) transmetal R'-M (Coupling Partner) pd_trans_complex->pd0 Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[2] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[2][9]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for structurally similar sterically hindered or heteroaromatic bromides. Optimization will be required.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate NotesRef
1Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Dioxane/H₂O10012-24>80For 2-bromo-substituted benzimidazoles[9]
2Pd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane11012-2474For 4-bromoanisole with a pyridylboronate[10]
3Pd(PPh₃)₄ (5.5)-K₂CO₃ (2.0)Dioxane/H₂O10024HighGeneral procedure for aryl bromides[7]
4Pd(OAc)₂ (0.5)None-WEB*RT2-690-98Ligand-free protocol for various aryl bromides[11]

*WEB: Water Extract of Banana (a sustainable solvent medium).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for aryl bromides.[7][9][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%, if required)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with 10-25% H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, and the base.

  • If using a solid catalyst and ligand, add them to the flask.

  • Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (repeat this cycle 3 times).

  • Add the degassed solvent system via syringe.

  • If using a catalyst like Pd(OAc)₂, it may be added at this stage as a solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

start Start setup Combine Reactants: - this compound - Arylboronic Acid - Base start->setup catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) setup->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent degas Inert Atmosphere Purge (Evacuate/Backfill with Ar/N₂) solvent->degas heat Heat to Reaction Temp (e.g., 80-110 °C) with Stirring degas->heat workup Reaction Work-up: - Cool & Dilute - Extraction - Dry & Concentrate heat->workup purify Purification (Column Chromatography) workup->purify end End: Purified Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[8][13] This reaction is fundamental in medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules.[14] For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical.[15]

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

The table below outlines crucial parameters and recommended choices for challenging substrates, adapted from troubleshooting guides for similar molecules.[15]

ParameterRecommended ChoiceRationale
Palladium Source G3/G4 Palladacycle PrecatalystsReadily forms the active Pd(0) species, improving consistency and yield.[15]
Ligand Bulky Biaryl Phosphines (XPhos, SPhos, BrettPhos)Effective for hindered substrates; they promote reductive elimination and stabilize catalytic intermediates.[14][15]
Base Strong, Soluble Bases (NaOtBu, LHMDS, K₃PO₄)Ensures efficient deprotonation of the amine coupling partner. Solubility is key for reaction kinetics.[15]
Solvent Anhydrous, Aprotic (Toluene, Dioxane)Common solvents for this transformation; must be thoroughly degassed.
Temperature 80-110 °CHigher temperatures may be needed for less reactive or hindered substrates.[15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general methods for aryl bromides.[15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Additional Ligand (if not using a precatalyst) (2-4 mol%)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine (if solid), the base, and the palladium precatalyst to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this step.

  • If not using a glovebox, assemble the solids in the tube, seal it, and perform three evacuate/backfill cycles with an inert gas before adding the solvent and liquid amine.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] It typically uses a dual catalyst system of palladium and a copper(I) salt, although copper-free methods have been developed.[17][18] The resulting arylalkynes are important intermediates in organic synthesis.

Data Presentation: Typical Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Copper Cocatalyst (mol%)BaseSolventTemp (°C)Ref
1Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIAmine (e.g., Et₃N, Piperidine)THF or DMFRT to 60[17][19]
2PdCl₂(PPh₃)₂ (3)NoneTBAF (3 equiv)Solvent-free80[20]
3Pd(OAc)₂NoneK₂CO₃H₂O90[18]
Experimental Protocol: General Procedure for Sonogashira Coupling

This is a representative protocol for a traditional copper-cocatalyzed Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Amine Base (e.g., Triethylamine or Diisopropylamine) (used as solvent or cosolvent)

  • Anhydrous, degassed organic solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas (3 cycles).

  • Add the degassed solvent and the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or dilute aqueous acid to remove the amine base.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[5][21] It is a powerful tool for C-C bond formation and the synthesis of complex molecules.[22]

Data Presentation: Typical Heck Reaction Conditions
EntryPalladium Source (mol%)LigandBase (equiv)SolventTemp (°C)Ref
1Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃ (1.2)DMF, Acetonitrile80-140[5][22]
2Pd(OAc)₂None (Phosphine-free)K₂CO₃ (1.5)NMP or DMA120-140[21]
3Pd/CNoneNaOAc (1.5)DMF/H₂O100[23]
Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-Butyl acrylate) (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃) (if needed, 2-10 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.2 - 2.0 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Charge a reaction vessel with this compound, the palladium catalyst, ligand (if used), and base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Heat the mixture with stirring to the required temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and General Considerations

For sterically hindered substrates like this compound, several side reactions can occur:

  • Hydrodehalogenation: The bromo substrate is reduced, replacing the bromine with a hydrogen atom. This can be minimized by using bulky ligands, optimizing the base, or lowering the reaction temperature.[15][24]

  • Homocoupling: Two molecules of the starting aryl bromide couple together. This is often promoted by oxygen and can be reduced by thoroughly degassing the reaction mixture and using an appropriate catalyst system.[24]

  • Catalyst Inhibition: The phenolic hydroxyl group could potentially coordinate to the palladium center and inhibit catalysis. It may be necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction, followed by a deprotection step.

References

Application of 2-Bromo-6-methylphenol in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylphenol is a substituted aromatic compound that holds potential as a versatile intermediate in the synthesis of novel agrochemicals. Its structure, featuring a reactive bromine atom, a hydroxyl group, and a methyl group on a benzene ring, offers multiple sites for chemical modification, enabling the generation of diverse molecular scaffolds with potential fungicidal, herbicidal, or insecticidal properties. While direct applications in commercially available agrochemicals are not extensively documented in publicly available literature, the synthesis and biological activity of structurally related compounds provide a strong rationale for its exploration in agrochemical discovery. This document outlines potential applications, provides generalized synthetic protocols based on related molecules, and discusses the types of biological activities that derivatives of this compound might exhibit.

Potential Agrochemical Applications

Based on the known activities of analogous brominated and methylated phenolic compounds, derivatives of this compound are promising candidates for the following agrochemical classes:

  • Fungicides: Phenolic compounds are known to possess antifungal properties. The introduction of a bromine atom can enhance this activity. Further derivatization of the hydroxyl or the aromatic ring could lead to compounds that inhibit crucial fungal enzymes or disrupt cell membrane integrity. For instance, nitration of similar phenols has been shown to yield compounds with fungicidal effects.

  • Herbicides: Brominated phenols, such as bromoxynil, are effective herbicides that act by inhibiting photosynthesis. This compound could serve as a scaffold to develop new herbicides with potentially different selectivity and weed control spectrums.

  • Insecticides: While less common, phenolic compounds can be modified to exhibit insecticidal activity. The lipophilicity imparted by the bromo and methyl groups could facilitate penetration of the insect cuticle, and further functionalization could introduce neurotoxic or growth-regulating properties.

Experimental Protocols: Synthesis of Potential Agrochemical Intermediates

The following protocols are generalized from the synthesis of structurally similar compounds, such as 2-bromo-4-fluoro-6-methylphenol and 2-bromo-4-methylphenol, and can be adapted for the derivatization of this compound.

Protocol 1: Bromination of a Substituted Phenol (Illustrative)

This protocol describes a general method for the bromination of a cresol derivative, which can be considered analogous to the synthesis of a di-halogenated derivative from this compound.

Objective: To introduce a second bromine atom onto the aromatic ring of a bromophenol.

Materials:

  • Substituted Bromophenol (e.g., this compound)

  • Bromine (Br₂)

  • Hydrogen Peroxide (H₂O₂)

  • Organic Solvent (e.g., Chloroform, Dichloromethane)

  • Water

  • Sodium Bicarbonate Solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve the starting bromophenol in a suitable organic solvent and water in a reaction flask.

  • Cool the mixture to a temperature between -10°C and 5°C using an ice-salt bath.

  • Slowly add bromine dropwise to the stirred reaction mixture, maintaining the low temperature. The amount of bromine should be stoichiometrically calculated based on the desired degree of bromination.

  • After the bromine addition is complete, add hydrogen peroxide dropwise to the reaction mixture.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Nitration of a Substituted Phenol (Illustrative)

This protocol outlines a general procedure for the nitration of a phenolic compound, which can be a key step in synthesizing certain classes of fungicides and herbicides.

Objective: To introduce a nitro group onto the aromatic ring of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Organic Solvent (e.g., Chloroform)

  • Ice

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a reaction flask, dissolve this compound in the chosen organic solvent.

  • Cool the flask in an ice bath to 0-5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude nitrated product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Hypothetical Efficacy of this compound Derivatives

The following table presents hypothetical quantitative data for illustrative purposes, as specific data for agrochemicals derived from this compound is not available in the public domain. This data is modeled on the expected activities of similar chemical classes.

Compound ID Chemical Class Target Pest/Weed Activity Type EC₅₀ / LC₅₀ (µg/mL)
DERIV-F-001Nitrated BromophenolBotrytis cinereaFungicidal15.5
DERIV-F-002Ether-linked BromophenolFusarium oxysporumFungicidal22.8
DERIV-H-001Carboxylate BromophenolAmaranthus retroflexusHerbicidal8.2
DERIV-H-002Pyridine-ether BromophenolDigitaria sanguinalisHerbicidal12.1
DERIV-I-001Esterified BromophenolMyzus persicaeInsecticidal35.0

Mandatory Visualizations

Logical Workflow for Agrochemical Discovery from this compound

Agrochemical_Discovery_Workflow A Starting Material: This compound B Chemical Derivatization (e.g., Nitration, Etherification) A->B C Library of Novel Compounds B->C D Primary Screening (Fungicidal, Herbicidal, Insecticidal Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Candidate Agrochemical F->G Fungicidal_Mode_of_Action cluster_fungus Fungal Cell Receptor Cell Surface Receptor Kinase1 MAP Kinase 1 Receptor->Kinase1 Kinase2 MAP Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Virulence Gene Expression TF->Gene Growth Fungal Growth & Pathogenicity Gene->Growth Inhibitor This compound Derivative Inhibitor->Kinase2

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is instrumental in the synthesis of biaryl and substituted aryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-6-methylphenol. The presence of the phenolic hydroxyl group and the steric hindrance from the ortho-methyl group present unique considerations for optimizing reaction conditions. This protocol is designed to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry, facilitating the synthesis of novel 2-aryl-6-methylphenol derivatives for applications in drug discovery and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction for the coupling of this compound with an arylboronic acid is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired 6-methylbiphenyl-2-ol product and regenerates the Pd(0) catalyst for the next cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is based on analogous reactions with similar substrates and serves as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)908High
33,5-Dimethylphenylboronic acidPEPPSI™-IPr (3)-K₂CO₃ (2)DMF/H₂O (5:1)806Good to Excellent
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)8016High
5Thiophene-2-boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)10012Good

Note: Yields are indicative and may vary based on the specific reaction scale, purity of reagents, and precise reaction conditions. Optimization is recommended for each specific substrate combination.

Experimental Protocols

This section provides a detailed, step-by-step procedure for a typical Suzuki-Miyaura coupling of this compound.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

2. Catalyst and Ligand Addition:

  • Briefly flush the Schlenk flask with an inert gas (Nitrogen or Argon).

  • Add the palladium catalyst and ligand to the flask containing the reactants.

3. Solvent Addition and Degassing:

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling a gentle stream of inert gas through the solution for 15-20 minutes or by subjecting the flask to three cycles of vacuum followed by backfilling with the inert gas.

4. Reaction:

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Work-up:

  • Once the reaction is complete (typically indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding water (e.g., 10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

6. Purification:

  • Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methylphenol product.

7. Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂ + SPhos A->B C Add Solvents: Dioxane + Water B->C D Degas Mixture C->D E Heat to Reaction Temp. D->E F Cool & Quench with Water E->F Monitor with TLC/LC-MS G Extract with Ethyl Acetate F->G H Wash & Dry Organic Layer G->H I Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-6-methylphenol. This reaction is a powerful method for the formation of a carbon-nitrogen bond, yielding N-aryl-2-amino-6-methylphenols, which are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[1] The reaction is catalyzed by a palladium complex and requires a suitable ligand and a base.[2] For sterically hindered substrates such as this compound, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and minimizing side reactions.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed via reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[2]

A potential side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can be minimized by the careful selection of a bulky ligand and optimization of the reaction temperature and base.[3]

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of sterically hindered aryl bromides with various anilines. These serve as a starting point for the optimization of the reaction with this compound.

Table 1: Recommended Reagents and Conditions for the Amination of this compound

Reagent/ParameterRecommendedAlternativesPurpose
Aryl Halide This compound-Substrate
Amine Aniline or substituted anilinePrimary or secondary aliphatic aminesNucleophile
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)Catalyst precursor
Ligand XPhosRuPhos, BrettPhosStabilizes catalyst, promotes reductive elimination
Base NaOtBu (Sodium tert-butoxide)LHMDS, Cs₂CO₃, K₃PO₄Deprotonates the amine
Solvent TolueneDioxaneAnhydrous, degassed
Temperature 100-110 °C80-120 °CTo overcome activation energy
Reaction Time 12-24 hours4-48 hoursFor reaction completion

Table 2: Stoichiometry of Reaction Components

ComponentEquivalenceMolar Ratio (mol%)
This compound1.0100
Amine1.2120
Palladium Source (e.g., Pd₂(dba)₃)0.01 - 0.021 - 2
Ligand (e.g., XPhos)0.02 - 0.042 - 4
Base (e.g., NaOtBu)1.4 - 2.0140 - 200

Experimental Protocol

This protocol provides a detailed procedure for the Buchwald-Hartwig amination of this compound with aniline as a representative amine.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

    • Add aniline (1.2 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.[3]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-amino-6-methylphenol.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Reagents (this compound, Base, Pd Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Solvent and Amine B->C D 4. Heat and Stir (100-110 °C, 12-24h) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(Br)L_n Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amido Ar-Pd(II)(NHR)L_n PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (R-NH2, Base) Product Ar-NHR PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

The Role of 2-Bromo-6-methylphenol in Flame Retardant Synthesis: An Application Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of scientific literature and patent databases, there is no direct evidence to suggest that 2-Bromo-6-methylphenol is a commonly used precursor or intermediate in the synthesis of commercial or developmental flame retardants. Research and development in the field of brominated flame retardants have historically focused on other molecular structures.

However, to provide a relevant and informative overview for researchers and professionals in the field, this document will focus on the broader class of brominated phenols, which share structural similarities with this compound and are pivotal in the flame retardant industry. We will use Tetrabromobisphenol A (TBBPA), the most widely used brominated flame retardant, as a representative example to illustrate the synthesis, application, and performance of this class of compounds.

Introduction to Brominated Phenolic Flame Retardants

Brominated flame retardants (BFRs) are organobromine compounds that are added to or reacted with polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] Phenolic BFRs, such as TBBPA, are particularly effective and widely used in a variety of polymers, especially in electronic enclosures and printed circuit boards.[1] They can be incorporated into polymers either as an additive (mixed into the polymer) or as a reactive component (chemically bound to the polymer chain).

The efficacy of brominated flame retardants stems from their ability to interrupt the combustion cycle in the gas phase. Upon heating, the C-Br bond cleaves, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus quenching the fire.

Synthesis of a Representative Brominated Phenolic Flame Retardant: Tetrabromobisphenol A (TBBPA)

TBBPA is synthesized by the bromination of Bisphenol A. This reaction serves as an excellent model for the synthesis of brominated phenolic compounds.

Experimental Protocol: Synthesis of Tetrabromobisphenol A

Materials:

  • Bisphenol A

  • Bromine

  • Methanol (or another suitable solvent like acetic acid)

  • Deionized water

Procedure:

  • Dissolve Bisphenol A in a suitable solvent, such as methanol, in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.

  • Cool the solution to a temperature between 0 and 5 °C using an ice bath.

  • Slowly add bromine to the cooled solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic.

  • After the complete addition of bromine, continue to stir the reaction mixture at a controlled temperature for a period of 2-4 hours to ensure the reaction goes to completion.

  • The product, Tetrabromobisphenol A, will precipitate out of the solution as a white solid.

  • Filter the solid product and wash it thoroughly with deionized water to remove any unreacted bromine and hydrobromic acid.

  • Dry the purified TBBPA in a vacuum oven at 80-100 °C until a constant weight is achieved.

Application of Brominated Phenolic Flame Retardants in Polymers

TBBPA and other brominated phenols can be used as either reactive or additive flame retardants.

  • Reactive Flame Retardant: In this mode, TBBPA is chemically incorporated into the polymer backbone. For example, its hydroxyl groups can react with epoxy resins or polycarbonates during their polymerization. This covalent bonding prevents the flame retardant from leaching out of the polymer matrix over time, which is environmentally advantageous.

  • Additive Flame Retardant: TBBPA can also be physically blended with polymers such as acrylonitrile butadiene styrene (ABS) and high-impact polystyrene (HIPS).

Performance Data of Brominated Flame Retardants

The effectiveness of a flame retardant is typically evaluated using several standard tests, including the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The LOI measures the minimum oxygen concentration required to support the combustion of a material, while the UL-94 test classifies the material's ability to self-extinguish after ignition.

Polymer MatrixFlame RetardantLoading (%)LOI (%)UL-94 Rating
Epoxy ResinTBBPA (reactive)2035-40V-0
ABSTBBPA (additive)15-2028-32V-0
HIPSDecabromodiphenyl ether12-1829-33V-0

Note: The data presented are typical values and can vary depending on the specific polymer grade, formulation, and test conditions.

Logical Workflow for Developing a Brominated Flame Retardant Polymer

flame_retardant_workflow cluster_synthesis Flame Retardant Synthesis cluster_polymer Polymer Formulation & Testing cluster_analysis Analysis & Optimization Start Start with Phenolic Precursor (e.g., Bisphenol A) Bromination Bromination Reaction Start->Bromination Purification Purification and Drying Bromination->Purification FR Brominated Phenolic FR (e.g., TBBPA) Purification->FR Compounding Compounding/ Polymerization FR->Compounding Polymer Base Polymer (e.g., Epoxy, ABS) Polymer->Compounding Test_Specimen Preparation of Test Specimens Compounding->Test_Specimen Performance_Testing Flammability Testing (LOI, UL-94) Test_Specimen->Performance_Testing Data_Analysis Data Analysis Performance_Testing->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Compounding Iterate

Caption: Workflow for the development and evaluation of polymers containing brominated phenolic flame retardants.

Signaling Pathway of Bromine Radical Scavenging

radical_scavenging cluster_combustion Combustion Zone (Gas Phase) cluster_inhibition Flame Inhibition by Bromine H_rad H• (High Energy Radical) Combustion Propagation of Fire H_rad->Combustion HBr HBr H_rad->HBr OH_rad OH• (High Energy Radical) OH_rad->Combustion Br_rad Br• (Bromine Radical) OH_rad->Br_rad O2 O₂ O2->OH_rad Fuel Polymer Volatiles (Fuel) Fuel->H_rad RBr R-Br (Brominated FR) RBr->Br_rad Heat Br_rad->Combustion Inhibits Br_rad->HBr + H• HBr->Br_rad + OH• + H₂O H2O H₂O

Caption: Gas phase flame inhibition mechanism of brominated flame retardants.

Conclusion

While this compound does not appear to be a direct precursor for flame retardants based on available data, the broader class of brominated phenols is of significant industrial importance for imparting fire safety to a wide range of polymeric materials. The synthesis and application of compounds like TBBPA provide a clear framework for understanding the role of brominated phenols in flame retardancy. The mechanisms of action, primarily through gas-phase radical scavenging, are well-established and continue to be a cornerstone of flame retardant chemistry. Future research may explore the use of other substituted brominated phenols to tailor properties such as thermal stability, processability, and environmental profile.

References

Application Notes and Protocols for the Experimental Setup of o-Cresol Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bromination of o-cresol is a significant electrophilic aromatic substitution reaction in organic synthesis, leading to the formation of various brominated derivatives. These products serve as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. The regioselectivity of the bromination is primarily governed by the directing effects of the hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring. Both are activating, ortho-para directing groups, which can lead to a mixture of products. Therefore, controlling the reaction conditions is essential to achieve the desired isomer with high yield and purity. This document provides detailed protocols and quantitative data for the selective bromination of o-cresol.

Key Concepts in o-Cresol Bromination

The hydroxyl group is a more potent activating group than the methyl group, and its directing effect will predominantly determine the position of electrophilic attack. The primary products of the monobromination of o-cresol are 4-bromo-o-cresol and 6-bromo-o-cresol. The formation of dibromo or polybromo derivatives is also possible under more stringent reaction conditions. When o-cresol reacts with bromine water, it typically results in the formation of ortho and para bromo derivatives with respect to the hydroxyl group[1].

The choice of brominating agent, solvent, and temperature can significantly influence the product distribution. Milder brominating agents and non-polar solvents at low temperatures generally favor monobromination. For instance, polymeric quaternary ammonium tribromides are mild brominating agents that have been shown to be highly selective towards the para-isomers in the bromination of phenols like o-cresol[2].

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-o-cresol

This protocol is adapted from a standard laboratory procedure for the selective synthesis of 4-bromo-o-cresol.[3]

Materials:

  • o-Cresol (3 moles, 324g)

  • Bromine (3 moles, 480g)

  • Methylene chloride (2160g total)

  • Isopar G (1 liter)

  • 5-liter reaction flask

  • Cooling bath

  • Heating mantle

  • Distillation apparatus

  • Beaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 5-liter reaction flask, charge 324g of o-cresol and 1200g of methylene chloride.

  • Cooling: Cool the reaction mixture to 2°C using a cooling bath.

  • Bromine Addition: Dissolve 480g of bromine in 960g of methylene chloride. Slowly add this solution to the cooled reaction mixture over a period of 7 hours, maintaining the temperature at 2°C.

  • Solvent Removal: The next day, remove the cooling bath and attach a heating mantle. Add 1 liter of Isopar G to the reaction mixture. Begin the distillation of methylene chloride under a water aspirator vacuum. The distillation will slow down as the pot temperature rises to 70°C.

  • Crystallization: Pour the resulting solution into a beaker and allow it to cool to room temperature without stirring.

  • Isolation and Purification: In the morning, cool the solution to -5°C and filter the solid product. This yields 440g of 4-bromo-o-cresol.[3]

  • Product Analysis: The melting point of the obtained 4-bromo-o-cresol is in the range of 61-64°C, with a yield of approximately 78%.[3]

Protocol 2: Bromination of o-cresol with Bromine Chloride

This protocol describes an alternative method using bromine chloride as the brominating agent.[4]

Materials:

  • o-Cresol (2 moles, 216g)

  • Bromine (1 mole, 160g)

  • Chlorine (1 mole, 71g)

  • Carbon tetrachloride (CCl4)

  • Reaction flask with stirrer

  • Apparatus for gas addition

Procedure:

  • Preparation of Bromine Chloride: Add 71g of chlorine to a solution of 160g of bromine in 638g of carbon tetrachloride at -1 to 25°C over 1.25 hours with stirring.

  • Bromination Reaction: Add the bromine chloride solution dropwise to a solution of 216g of o-cresol in 1680g of carbon tetrachloride at 0 to 1°C over 3 hours.

  • Work-up: Wash the reaction product with water.

  • Purification: Distill the product through a Vigreux column. The resulting product will contain a mixture of unreacted o-cresol, 4-bromo-o-cresol, and 6-bromo-o-cresol.[4]

Data Presentation

The following table summarizes the quantitative data from various experimental setups for the bromination of o-cresol.

Method Brominating Agent Solvent Temperature Reaction Time Reactant Molar Ratio (o-cresol:Bromine) Product(s) Yield/Distribution Reference
Protocol 1BromineMethylene Chloride2°C7 hours (addition)1:14-bromo-o-cresol78% yield[3]
Protocol 2Bromine ChlorideCarbon Tetrachloride0-1°C3 hours (addition)2:1 (o-cresol:BrCl)4-bromo-o-cresol, 6-bromo-o-cresol61% 4-bromo, 28% 6-bromo[4]
Isomerization--150°C6 hours-6-bromo-o-cresolIncreased ratio of ortho to para[5]
Acetic AcidBromineGlacial Acetic AcidBoiling water-bath30 minutes-Monobromo derivatives-[6]

Visualizations

Experimental Workflow for the Synthesis of 4-bromo-o-cresol

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification A Charge o-cresol and methylene chloride into flask B Cool reaction mixture to 2°C A->B D Slowly add bromine solution to reaction mixture over 7 hours at 2°C B->D C Prepare bromine solution in methylene chloride C->D E Add Isopar G and distill off methylene chloride D->E F Cool solution to room temperature E->F G Cool solution to -5°C F->G H Filter to isolate 4-bromo-o-cresol G->H

Caption: Workflow for the synthesis of 4-bromo-o-cresol.

References

Application Notes and Protocols for the Quantification of 2-Bromo-6-methylphenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Bromo-6-methylphenol in reaction mixtures. The methodologies described herein are based on established analytical techniques for similar phenolic and brominated compounds, offering a robust framework for method development and validation. Two primary chromatographic techniques are detailed: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Accurate quantification of intermediates like this compound is crucial for monitoring reaction progress, optimizing process parameters, and ensuring the quality and purity of the final product in pharmaceutical and chemical synthesis. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide presents protocols for both HPLC and GC-MS, two powerful and commonly used techniques for the analysis of small organic molecules.

Comparative Quantitative Data

The following table summarizes the expected performance characteristics for the quantification of this compound using the HPLC-UV and GC-MS methods detailed in this document. These values are based on typical validation data for structurally related analytes and serve as a benchmark for method validation.[1]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 2000.5 - 100
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.05
Limit of Quantitation (LOQ) (µg/mL) ~ 0.3~ 0.15
Specificity HighVery High

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflows for sample preparation and analysis using HPLC and GC-MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot quenching Quenching (if necessary) reaction_mixture->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration reconstitution Reconstitution in Mobile/Derivatization Solvent concentration->reconstitution hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis gcms_analysis GC-MS Analysis reconstitution->gcms_analysis hplc_data Peak Integration & Calibration hplc_analysis->hplc_data gcms_data Peak Integration & Calibration gcms_analysis->gcms_data quantification Quantification of this compound hplc_data->quantification gcms_data->quantification

Caption: General experimental workflow for analysis.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the direct quantification of this compound.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile and Water (containing 0.1% formic acid). A gradient elution is recommended to ensure good separation from other reaction components.

    • Start with a composition of 40% Acetonitrile and 60% Water.

    • Linearly increase to 90% Acetonitrile over 10 minutes.

    • Hold at 90% Acetonitrile for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Aliquoting: Carefully take a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range. A 1:1000 dilution is a good starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.[1]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL) by diluting the stock solution with the mobile phase.[1]

5. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

start Start sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep standard_prep Standard Preparation (Serial Dilutions) start->standard_prep hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) sample_prep->hplc_setup standard_prep->hplc_setup injection Inject Standards & Samples hplc_setup->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification end End quantification->end

Caption: HPLC analysis workflow.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the quantification of this compound, which may require derivatization to improve volatility and peak shape.[3]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (or its derivative). For the underivatized compound, characteristic ions would include the molecular ion (m/z 186/188) and fragment ions.

3. Sample and Standard Derivatization (Silylation):

  • Drying: Evaporate the solvent from the prepared sample or standard aliquot under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry residue.[3]

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.[3]

  • Analysis: Allow the vial to cool to room temperature before injection into the GC-MS.

4. Sample Preparation from Reaction Mixture:

  • Aliquoting and Quenching: Take a 100 µL aliquot of the reaction mixture and quench with 1 mL of water.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and vortex for 1 minute.[3]

  • Phase Separation: Centrifuge to separate the layers and transfer the organic layer to a clean vial.

  • Drying: Pass the organic extract through a small amount of anhydrous sodium sulfate.[3]

  • Derivatization and Analysis: Take an aliquot of the dried extract for the derivatization procedure described above.

5. Standard Preparation:

  • Prepare a stock solution of this compound in the extraction solvent.

  • Create a series of calibration standards and subject them to the same extraction and derivatization procedure as the samples to account for any procedural losses.

6. Quantification:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

  • Determine the concentration of this compound in the sample from this curve.

start Start sample_prep Sample Preparation (Extraction) start->sample_prep derivatization Derivatization (Silylation) sample_prep->derivatization gcms_setup GC-MS System Setup (Column, Temp Program, etc.) derivatization->gcms_setup injection Inject Standards & Samples gcms_setup->injection data_acquisition Data Acquisition (Mass Spectra) injection->data_acquisition calibration_curve Generate Calibration Curve (SIM Mode) data_acquisition->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification end End quantification->end

References

Application Notes and Protocols for the Scalable Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted phenols are a critical class of compounds widely utilized as intermediates and building blocks in the pharmaceutical, agrochemical, and polymer industries. Their synthesis on an industrial scale requires methodologies that are not only efficient and high-yielding but also cost-effective and environmentally benign. This document provides an overview of scalable synthesis strategies for various substituted phenols, complete with detailed experimental protocols and comparative data to aid in process development and optimization.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental and widely used method for the functionalization of phenols. The hydroxyl group is a strongly activating, ortho-, para-directing group, facilitating reactions such as halogenation, nitration, and alkylation, often under mild conditions.[1]

Halogenation

Halogenated phenols are valuable precursors for further synthetic transformations. Direct halogenation of phenol can yield mono-, di-, or tri-substituted products depending on the reaction conditions and the solvent used.[2]

Protocol 1: Selective Bromination of Phenol in a Non-Polar Solvent

This protocol describes the selective synthesis of a mixture of o-bromophenol and p-bromophenol.

  • Materials: Phenol, Carbon disulfide (CS₂), Bromine (Br₂), Sodium thiosulfate solution.

  • Procedure:

    • Dissolve phenol in carbon disulfide.

    • Slowly add a solution of bromine in carbon disulfide to the phenol solution at a controlled temperature (typically 0-5 °C) with stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, wash the reaction mixture with a dilute solution of sodium thiosulfate to quench any unreacted bromine.

    • Wash with water and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Separate the ortho and para isomers by fractional distillation or column chromatography. p-Bromophenol is the major product.[3]

Protocol 2: Polysubstitution via Bromination in an Aqueous Medium

This method leads to the formation of 2,4,6-tribromophenol.

  • Materials: Phenol, Bromine water.

  • Procedure:

    • Prepare a saturated aqueous solution of phenol.

    • Slowly add bromine water to the phenol solution with constant stirring at room temperature.

    • A white precipitate of 2,4,6-tribromophenol will form.

    • Continue adding bromine water until the bromine color persists.

    • Filter the precipitate, wash with cold water, and dry.[3]

Note on Chlorination: The selective chlorination of phenols to yield commercially important para-isomers can be achieved using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts.[4]

Alkylation (Friedel-Crafts)

The catalytic Friedel-Crafts alkylation of phenols with olefins is a primary industrial method for producing alkylphenols, which are used as antioxidants (e.g., BHT) and in the synthesis of non-ionic surfactants.[5][6]

Protocol 3: Synthesis of tert-Butylphenols

  • Materials: Phenol, Isobutylene, Acid catalyst (e.g., ion-exchange resin, boron trifluoride, activated clay).[6]

  • Procedure:

    • Charge the reactor with phenol and the acid catalyst.

    • Heat the mixture to the desired reaction temperature (e.g., 60-120 °C).

    • Introduce a stream of isobutylene gas into the reactor under pressure.

    • Maintain the reaction under vigorous stirring and monitor the uptake of isobutylene.

    • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

    • The product mixture, containing ortho- and para-tert-butylphenol and 2,4-di-tert-butylphenol, can be separated by distillation.

Table 1: Comparison of Industrial Alkylation Methods

Alkylation MethodCatalyst ExamplesKey FeaturesIndustrial Applications
Friedel-Crafts AlkylationIon-exchange resins, BF₃, Activated clayUtilizes readily available and inexpensive olefins.[5][6]Production of tert-butylphenols (e.g., for BHT) and higher alkylphenols.[5]
Direct Alkylation (High Temp)None (thermal)Does not require an acid catalyst; proceeds via free radical substitution.[7]General alkylation of phenols.
Base-Catalyzed AlkylationAlkali metalsAllows for selective alkylation.[7]Specialized applications requiring high selectivity.

Hydroxylation of Phenols

The direct hydroxylation of phenol is an important industrial process for the synthesis of dihydroxybenzenes, namely catechol and hydroquinone, which are key intermediates for various fine chemicals.[8]

Industrial Processes for Phenol Hydroxylation:

Three main industrial processes utilize hydrogen peroxide for the hydroxylation of phenol, differing in their catalytic systems:

  • Rhone-Poulenc Process: Employs strong mineral acids as catalysts.[8]

  • Brichima Process: Uses ferrous or cobalt salts as catalysts.[8]

  • Enichem Process: Utilizes titanium silicalite-1 (TS-1) as a heterogeneous catalyst.[8][9]

Protocol 4: Phenol Hydroxylation using a Heterogeneous Catalyst (Fe-BTC MOF)

This protocol is based on a sustainable method using an iron-based metal-organic framework (MOF) at room temperature.[9]

  • Materials: Phenol, Hydrogen peroxide (H₂O₂), Fe-BTC catalyst, Water.

  • Procedure:

    • In a reaction vessel, disperse the Fe-BTC catalyst in an aqueous solution of phenol.

    • Maintain the reaction at room temperature (25 °C).

    • Add hydrogen peroxide to the mixture in controlled doses over a period of time (e.g., three equal doses at 0, 60, and 180 minutes) to maintain a phenol to H₂O₂ ratio of 1:1.[9]

    • Stir the reaction mixture vigorously.

    • Monitor the conversion of phenol and the formation of catechol and hydroquinone by HPLC.

    • Upon completion, the catalyst can be recovered by filtration for reuse.

    • The aqueous solution containing the products can be subjected to extraction and distillation for separation.

Table 2: Performance Data for Phenol Hydroxylation with Fe-BTC Catalyst [9]

ParameterValue
Temperature25 °C
Phenol:H₂O₂ Molar Ratio1:1 (with intermittent dosing)
Dihydroxybenzene (DHBZ) Selectivity65%
Dihydroxybenzene (DHBZ) Yield35%
Catechol:Hydroquinone RatioApprox. 1.6:1

Workflow for Phenol Hydroxylation:

G Workflow for Phenol Hydroxylation phenol Phenol (Aqueous Solution) reactor Reaction Vessel (Room Temperature, Stirring) phenol->reactor catalyst Fe-BTC Catalyst catalyst->reactor h2o2 Hydrogen Peroxide (Controlled Dosing) h2o2->reactor filtration Filtration reactor->filtration products Aqueous Solution of Catechol & Hydroquinone filtration->products catalyst_recovery Catalyst Recovery & Reuse filtration->catalyst_recovery separation Extraction & Distillation products->separation final_products Separated Catechol & Hydroquinone separation->final_products

Caption: General workflow for the catalytic hydroxylation of phenol.

Ipso-Hydroxylation of Arylboronic Acids

A modern, scalable, and environmentally friendly approach to substituted phenols is the ipso-hydroxylation of readily available arylboronic acids. This method offers high functional group tolerance and often proceeds under mild conditions.[10][11]

Protocol 5: Rapid and Scalable Ipso-Hydroxylation of Arylboronic Acids

This protocol is a green and highly efficient method that can be performed at room temperature with a very short reaction time.[10][11][12]

  • Materials: Arylboronic acid, Ethanol, 30% Aqueous hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve the arylboronic acid in ethanol in a suitable reaction vessel.

    • To this solution, add aqueous hydrogen peroxide at room temperature.

    • Stir the reaction mixture vigorously for 1 minute.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • In many cases, the resulting phenol is of high purity and does not require further chromatographic purification.[10]

Table 3: Scalable Synthesis of Phenols via Ipso-Hydroxylation [10]

Starting Arylboronic AcidProduct PhenolScaleIsolated Yield
4-Methoxyphenylboronic acid4-Methoxyphenol5 g90%
4-Cyanophenylboronic acid4-Cyanophenol5 g85%
Phenylboronic acidPhenol5 g88%

Logical Relationship for Ipso-Hydroxylation:

G Ipso-Hydroxylation of Arylboronic Acids start Arylboronic Acid process Ipso-Hydroxylation start->process reagents H₂O₂ (Oxidant) Ethanol (Solvent) reagents->process conditions Room Temperature 1 Minute Reaction Time conditions->process product Substituted Phenol process->product advantages Advantages: - Scalable - Green (mild conditions, safe solvent) - High Yields - Rapid Reaction - High Functional Group Tolerance process->advantages G Ullmann Condensation Catalytic Cycle Cu_I Cu(I) Catalyst Cu_alkoxide Cu(I)-Phenoxide Cu_I->Cu_alkoxide + Phenol, -HX Cu_III Cu(III) Intermediate Cu_alkoxide->Cu_III Oxidative Addition (Aryl Halide) Cu_III->Cu_I Reductive Elimination product Aryl Ether Product Cu_III->product aryl_halide Aryl Halide phenol Phenol + Base

References

Application Notes and Protocols for the Use of 2-Bromo-6-methylphenol in the Synthesis of Novel Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel phosphine ligands derived from 2-Bromo-6-methylphenol and their application in palladium-catalyzed cross-coupling reactions. The protocols detailed below are based on established synthetic methodologies for analogous compounds and provide a framework for the development of new catalytic systems.

Introduction

Substituted phenols are versatile building blocks in organic synthesis. This compound, with its strategically positioned functional groups, serves as an excellent starting material for the creation of sophisticated phosphine ligands. The hydroxyl group can act as a coordinating moiety or be used for further functionalization, while the bromine atom allows for the introduction of a phosphine group via standard organometallic techniques. The methyl group provides steric bulk, which can influence the catalytic activity and selectivity of the resulting metal complexes. Ligands derived from this scaffold are of particular interest in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Ligand Synthesis: Preparation of 2-(Diphenylphosphino)-6-methylphenol

This protocol outlines the synthesis of a novel phosphine ligand, 2-(diphenylphosphino)-6-methylphenol, from this compound. The synthesis proceeds through a protection-lithiation-phosphination sequence.

Experimental Workflow: Ligand Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Lithiation & Phosphination cluster_2 Step 3: Deprotection cluster_3 Purification A This compound B Protection of Hydroxyl Group (e.g., with MOM-Cl, NaH, THF) A->B C 2-Bromo-1-(methoxymethoxy)-3-methylbenzene B->C D Lithiation (n-BuLi, THF, -78 °C) C->D E Reaction with Chlorodiphenylphosphine D->E F Protected Ligand E->F G Acidic Hydrolysis (e.g., HCl in THF/H2O) F->G H 2-(Diphenylphosphino)-6-methylphenol G->H I Column Chromatography H->I G cluster_0 Oxidative Addition cluster_1 Transmetalation Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X(L2) Pd0->PdII_ArX Ar-X PdII_ArArB Ar-Pd(II)-Ar'(L2) PdII_ArX->PdII_ArArB Ar'B(OH)2 Base PdII_ArArB->Pd0 Ar-Ar'

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-methylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Q1: My reaction is producing a significant amount of 4-Bromo-2-methylphenol. How can I improve the regioselectivity for the desired this compound?

A1: The formation of the isomeric byproduct, 4-Bromo-2-methylphenol, is a common challenge due to the electronic activation of both ortho and para positions of o-cresol. To favor the formation of this compound, consider the following strategies:

  • Choice of Brominating Agent: The selectivity of the bromination reaction is highly dependent on the brominating agent used. While elemental bromine (Br₂) can lead to mixtures of isomers, sterically hindered brominating agents can favor ortho-substitution. N-bromo-t-butylamine has been reported to provide a high yield of the desired this compound.[1] Milder reagents like N-bromosuccinimide (NBS), sometimes in the presence of an acid catalyst, can also be employed to enhance ortho-selectivity.[1][2][3][4]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the overall reactivity of the system, allowing for greater discrimination between the ortho and para positions.

  • Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents are generally preferred for electrophilic aromatic substitution to modulate the reactivity of the brominating agent.

Q2: I am observing a substantial amount of dibrominated product, 2,4-Dibromo-6-methylphenol, in my reaction mixture. What steps can I take to minimize this side reaction?

A2: Over-bromination is a frequent side reaction due to the highly activated nature of the phenol ring. To minimize the formation of 2,4-Dibromo-6-methylphenol, the following adjustments are recommended:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the brominating agent can lead to dibromination. It is advisable to use an equimolar amount or even a slight sub-stoichiometric amount of the brominating agent relative to o-cresol and monitor the reaction progress closely.

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, dropwise addition to the solution of o-cresol can help to maintain a low concentration of the electrophile in the reaction mixture, thereby disfavoring the second bromination step.

  • Reaction Time and Temperature: Monitor the reaction closely by techniques such as TLC or GC. Stopping the reaction as soon as the starting material is consumed can prevent the further reaction of the desired monobrominated product. Lowering the reaction temperature can also help to control the reaction rate and reduce the likelihood of over-bromination.

Q3: I am having difficulty separating the this compound from the 4-Bromo-2-methylphenol isomer. What purification strategies are effective?

A3: The separation of constitutional isomers can be challenging due to their similar physical properties. For the separation of this compound and 4-Bromo-2-methylphenol, the following techniques can be employed:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating isomers. A systematic evaluation of different solvent systems (e.g., mixtures of hexanes and ethyl acetate) is recommended to achieve optimal separation.

  • Recrystallization: If the crude product is a solid, fractional crystallization from a suitable solvent or solvent mixture may be used. This method relies on differences in the solubility of the isomers at different temperatures.

Quantitative Data on Product Distribution

The regioselectivity of the bromination of o-cresol is highly dependent on the reaction conditions. The following table summarizes reported product distributions under different experimental setups.

Brominating AgentSolventTemperature (°C)This compound (%)4-Bromo-2-methylphenol (%)Unreacted o-Cresol (%)Dibrominated Products (%)Reference
BrClCCl₄0286111Not Reported[5]
N-bromo-t-butylamineNot SpecifiedNot Specified91Not ReportedNot ReportedNot Reported[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Ortho-Selective Bromination using N-bromo-t-butylamine [1]

This protocol is based on a reported high-yield synthesis of this compound.

  • Materials:

    • o-Cresol (2-methylphenol)

    • N-bromo-t-butylamine

    • Anhydrous solvent (e.g., dichloromethane)

    • Apparatus for inert atmosphere reaction

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-cresol in the anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

    • Slowly add a solution of N-bromo-t-butylamine in the same anhydrous solvent to the stirred solution of o-cresol over a period of 1-2 hours.

    • Monitor the reaction progress by TLC or GC analysis.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or fractional distillation to isolate this compound.

Protocol 2: Bromination using Bromine Chloride [5]

This protocol describes the bromination of o-cresol using bromine chloride, which yields a mixture of isomers.

  • Materials:

    • o-Cresol (2-methylphenol)

    • Bromine

    • Chlorine gas

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • In a reaction vessel, prepare a solution of bromine chloride by bubbling a stoichiometric amount of chlorine gas into a solution of bromine in carbon tetrachloride at a low temperature (e.g., 0 °C).

    • In a separate flask, dissolve o-cresol in carbon tetrachloride and cool the solution to 0 °C.

    • Slowly add the prepared bromine chloride solution to the stirred o-cresol solution.

    • Maintain the reaction at 0 °C and monitor its progress.

    • After the reaction is complete, wash the reaction mixture with water to remove any inorganic byproducts.

    • Dry the organic layer over an anhydrous drying agent.

    • The resulting mixture of products can be analyzed by GC and separated by fractional distillation.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways in the synthesis of this compound and a general experimental workflow.

G Reaction Pathways in the Bromination of o-Cresol oCresol o-Cresol Product_2_Bromo This compound (Desired Product) oCresol->Product_2_Bromo ortho-attack Product_4_Bromo 4-Bromo-2-methylphenol (Isomeric Side Product) oCresol->Product_4_Bromo para-attack Br_electrophile Br+ Br_electrophile->oCresol Product_Dibromo 2,4-Dibromo-6-methylphenol (Over-bromination Side Product) Product_2_Bromo->Product_Dibromo Further Bromination Product_4_Bromo->Product_Dibromo Further Bromination

Caption: Reaction pathways in o-cresol bromination.

G General Experimental Workflow Start Start: o-Cresol & Solvent Reaction Bromination Reaction (Add Brominating Agent) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Drying) Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: A typical experimental workflow.

References

How to improve yield in the bromination of 6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 6-methylphenol (also known as o-cresol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of 6-methylphenol?

The hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring are ortho, para-directing. In 6-methylphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Since the methyl group is at C6, the primary substitution sites are C2 and C4. Therefore, the expected major products are 2-bromo-6-methylphenol and 4-bromo-6-methylphenol. The regioselectivity can be influenced by reaction conditions.

Q2: Why am I getting a low yield of the desired monobrominated product?

Low yields are often due to the formation of polybrominated side products, such as 2,4-dibromo-6-methylphenol. The high reactivity of the phenol ring makes it susceptible to multiple substitutions.[1][2][3] To minimize this, consider slow, dropwise addition of the brominating agent and maintaining a low reaction temperature.[4]

Q3: What is the role of the solvent in the bromination of 6-methylphenol?

The choice of solvent significantly impacts the reaction's selectivity and rate. Polar solvents, like water or methanol, can increase the rate of reaction and may lead to polybromination due to the stabilization of the electrophilic bromine species.[5][6] Non-polar solvents, such as carbon disulfide (CS₂), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂), can help to control the reaction and improve the selectivity for monobromination by reducing the reactivity of the brominating agent.[5][7]

Q4: Can a catalyst be used to improve the yield and selectivity?

Yes, an acid catalyst like para-toluenesulfonic acid (pTsOH) can improve the selectivity for ortho-bromination. For instance, in the bromination of p-cresol with N-bromosuccinimide (NBS) in methanol, the addition of pTsOH was shown to enhance the yield of the mono-ortho-brominated product.[1]

Q5: How can I remove the hydrogen bromide (HBr) byproduct generated during the reaction?

The HBr byproduct can be removed by washing the reaction mixture with water or a dilute basic solution, such as sodium bicarbonate, after the reaction is complete.[8] Some procedures also describe bubbling dry air or nitrogen through the reaction mixture to drive off the HBr gas.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of monobrominated product - Over-bromination leading to di- and tri-brominated products.[1][2] - Reaction temperature is too high.- Use a non-polar solvent like dichloromethane or chloroform.[4][5] - Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise at a controlled rate.[4] - Maintain a low reaction temperature (e.g., -5 to 5 °C).[4]
Poor regioselectivity (mixture of 2-bromo and 4-bromo isomers) - The directing effects of the hydroxyl and methyl groups lead to a mixture of isomers.- The choice of brominating agent and solvent can influence selectivity. For instance, using bromine chloride in carbon tetrachloride has been reported for selective bromination of cresols.[10] - Consider using a bulky brominating agent which may favor substitution at the less sterically hindered para position.
Formation of colored impurities - Oxidation of the phenol or side reactions.- Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. - Purification of the crude product by column chromatography or recrystallization is often necessary.
Reaction does not go to completion - Insufficient amount of brominating agent. - Low reaction temperature leading to a very slow reaction rate.- Ensure the molar ratio of the brominating agent to 6-methylphenol is appropriate (typically a slight excess of the brominating agent is used for monobromination, e.g., 1.05 to 1.1 equivalents).[4] - Allow the reaction to stir for a sufficient amount of time, monitoring by TLC or GC-MS. If necessary, the reaction can be allowed to slowly warm to room temperature.

Experimental Protocols

Protocol 1: Selective Monobromination using Bromine in Dichloromethane

This protocol is adapted from methods described for the selective bromination of p-cresol, which can be applied to 6-methylphenol.[4]

Materials:

  • 6-methylphenol

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • Dissolve 1.0 mole of 6-methylphenol in a minimal amount of dichloromethane in the reaction flask.

  • Cool the solution to between -5 and 5 °C using an ice-salt bath.

  • In a separate flask, prepare a solution of 1.05 moles of bromine in dichloromethane.

  • Slowly add the bromine solution dropwise to the stirred 6-methylphenol solution over several hours, maintaining the temperature between -5 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize any remaining HBr.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the desired monobrominated isomer.

Protocol 2: Ortho-Selective Bromination using NBS and pTsOH

This protocol is based on a method for the ortho-selective bromination of p-cresol and can be adapted for 6-methylphenol.[1]

Materials:

  • 6-methylphenol

  • N-Bromosuccinimide (NBS)

  • para-Toluenesulfonic acid (pTsOH)

  • Methanol (ACS grade)

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1.0 mole of 6-methylphenol and 0.1 moles of pTsOH in a minimal amount of ACS-grade methanol.

  • Prepare a 0.1 M solution of NBS (1.0 mole) in methanol.

  • At room temperature (~20 °C), add the NBS solution to the 6-methylphenol solution dropwise over 20 minutes with stirring.

  • After the addition is complete, stir the reaction for an additional 5 minutes.

  • Quench the reaction by adding a saturated sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Cresols

Substrate Brominating Agent Solvent Catalyst/Additive Temperature Yield of Monobrominated Product Reference
p-CresolBromineDichloromethaneNone-5 to 5 °C>99% (single isomer)[4]
p-CresolNBSMethanolpTsOH (10 mol%)~20 °C92% (isolated yield of ortho-bromo isomer)[1]
o-CresolBromine ChlorideCarbon TetrachlorideNone25 °CGood yields of 4-bromo and 6-bromo isomers[10]
m-CresolBromineMethylene Chloride/WaterNone43-44 °CHigh yield of 2,4,6-tribromo-m-cresol[11]

Visualizations

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-methylphenol in solvent C Cool reaction vessel (-5 to 5 °C) A->C B Prepare solution of brominating agent D Slow, dropwise addition of brominating agent C->D E Stir and monitor (TLC/GC-MS) D->E F Quench and neutralize (e.g., NaHCO₃) E->F G Aqueous work-up and extraction F->G H Dry and concentrate G->H I Purify (Distillation/Chromatography) H->I J Monobrominated 6-methylphenol I->J Isolated Product Reaction_Pathway reactant 6-Methylphenol plus + reactant->plus bromine Br₂ plus->bromine product1 This compound (Ortho product) bromine->product1 Solvent, Temp. product2 4-Bromo-6-methylphenol (Para product) bromine->product2 Solvent, Temp. byproduct + HBr product1->byproduct

References

Purification techniques for 2-Bromo-6-methylphenol from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-6-methylphenol from a crude reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

When this compound is synthesized by the bromination of o-cresol, the primary impurities are typically unreacted starting material (o-cresol) and isomeric byproducts. The major impurities to consider are:

  • o-Cresol: The starting material for the bromination reaction.

  • 4-Bromo-6-methylphenol: An isomer formed during the bromination process.

  • Di-brominated products: Such as 2,4-dibromo-6-methylphenol, which can form if the reaction conditions are not carefully controlled.

  • Residual acid: From the catalyst or work-up procedure (e.g., HBr).

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the scale of the reaction and the nature of the impurities. A combination of methods often yields the best results.

  • Acid-Base Extraction: Highly effective for removing acidic impurities like unreacted o-cresol and the desired product from neutral byproducts.

  • Column Chromatography: Excellent for separating isomers with different polarities, such as this compound and 4-Bromo-6-methylphenol.

  • Recrystallization: A powerful technique for obtaining high-purity crystalline this compound, especially after preliminary purification by other methods.

  • Fractional Distillation (under vacuum): Suitable for large-scale purification, separating compounds based on differences in their boiling points. This method is particularly useful for separating the product from less volatile impurities.

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound can be a colorless to light yellow crystalline solid or a clear liquid.[1] It has a melting point of approximately 49-50°C.

Troubleshooting Guides

Issue 1: Low Purity After Acid-Base Extraction

Possible Cause: Incomplete separation of phenolic compounds from the organic layer.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., 1-2 M NaOH) to extract the acidic phenols. Multiple extractions (2-3 times) will improve the separation efficiency.

  • Check pH: After extraction, ensure the aqueous layer is strongly basic (pH > 12) to keep the phenolate salts dissolved.

  • Back Extraction: After isolating the aqueous layer containing the phenolate salts, re-acidify it carefully (e.g., with 2 M HCl) to a pH of ~2 to precipitate the phenols. Extract the phenols back into an organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the final organic layer with brine to remove any remaining water-soluble impurities.

Issue 2: Poor Separation of Isomers During Column Chromatography

Possible Cause: Inappropriate solvent system or column packing.

Troubleshooting Steps:

  • Optimize Mobile Phase: Use a solvent system with appropriate polarity. A common starting point for separating brominated phenols is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Optimize the ratio of the solvents using thin-layer chromatography (TLC) before running the column.

  • Select the Right Stationary Phase: Silica gel is the standard choice. However, if tailing occurs (streaking of the compound spot), it may be due to the acidic nature of the silica. In such cases, using neutral alumina or adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent can improve separation.

  • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a concentrated band.

Issue 3: Oiling Out or No Crystal Formation During Recrystallization

Possible Cause: Unsuitable solvent, supersaturation, or rapid cooling.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature. For this compound, consider solvents like ethanol/water mixtures, or hexane with a small amount of a more polar solvent like ethyl acetate.

  • Induce Crystallization: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.

  • Re-dissolve and Dilute: If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly again.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Acid-Base ExtractionDifference in acidity>90% (removes neutral impurities)Simple, fast, and effective for initial cleanup.Does not separate acidic isomers from each other.
Column ChromatographyDifferential adsorption based on polarity>98%Excellent for separating isomers.Can be time-consuming and requires significant solvent volumes.
RecrystallizationDifference in solubility at different temperatures>99%Yields highly pure crystalline product.Requires a suitable solvent; can have lower yields.
Fractional DistillationDifference in boiling points>95%Suitable for large-scale purification.Requires specialized equipment; may not be effective for isomers with very close boiling points.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) will contain the deprotonated phenolic compounds.

  • Drain the aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.

  • Combine all aqueous extracts.

  • Slowly add concentrated hydrochloric acid (HCl) to the combined aqueous extracts with stirring until the pH is acidic (pH ~2), which will cause the phenolic compounds to precipitate.

  • Extract the precipitated phenols back into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified phenolic mixture.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 95:5 mixture of hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Monitoring: Monitor the separation by collecting small fractions and analyzing them by thin-layer chromatography (TLC).

  • Fraction Combination: Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, pure crystals of this compound should form.

  • Further Cooling: Place the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_extraction Initial Purification cluster_separation Isomer Separation cluster_final Final Polishing cluster_end Pure Product Crude Crude this compound (with o-cresol, isomers, etc.) Extraction Acid-Base Extraction (Removes neutral impurities) Crude->Extraction Step 1 Chromatography Column Chromatography (Separates isomers) Extraction->Chromatography Step 2 Recrystallization Recrystallization (High purity crystals) Chromatography->Recrystallization Step 3 Pure Pure this compound Recrystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Issue Problem Encountered Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Supersaturation? OilingOut Oily Layer Forms Issue->OilingOut Cooling too fast? LowYield Low Yield of Crystals Issue->LowYield Too much solvent? Sol_NoCrystals Troubleshooting: - Scratch flask interior - Add seed crystal - Reduce solvent volume NoCrystals->Sol_NoCrystals Sol_OilingOut Troubleshooting: - Reheat and add more solvent - Cool solution more slowly - Change solvent system OilingOut->Sol_OilingOut Sol_LowYield Troubleshooting: - Ensure complete cooling - Minimize solvent used - Check for product loss during transfers LowYield->Sol_LowYield

References

Troubleshooting low yield in Suzuki coupling of 2-substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki coupling of 2-substituted pyridines. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 2-substituted pyridine resulting in a low yield?

Low yields in the Suzuki coupling of 2-substituted pyridines are a common challenge and can stem from several factors. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle. This is often referred to as the "2-pyridyl problem."[1]

  • Substrate Reactivity: 2-Chloropyridines are notably less reactive than their 2-bromo or 2-iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[2]

  • Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[2]

  • Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[2]

Q2: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, consider using more stable boronic acid derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[2][3] These are less prone to this side reaction. Using anhydrous conditions and carefully selecting the base can also help.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][4] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[1][4]

Q3: My 2-chloropyridine substrate is unreactive. What specific conditions can improve the coupling?

Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often required. Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[2]

  • Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[5] However, be mindful that this can also increase the rate of side reactions.

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[5][6][7]

Q4: How do I choose the right base for my reaction?

The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][7][8] The choice of base can significantly impact the reaction yield.[7]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2][7]

  • For Challenging Couplings: For less reactive substrates like 2-chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6][7]

  • Solubility: The solubility of the base is also a key factor. A mixture of an organic solvent and water is often used to partially dissolve the inorganic base.[8]

Q5: Can I run the Suzuki coupling of 2-substituted pyridines under aerobic conditions?

It is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the phosphine ligands and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[2][4]

Troubleshooting Guide

If you are experiencing low yields, this troubleshooting guide provides a logical workflow to diagnose and solve common issues.

G Troubleshooting Low Yield in Suzuki Coupling of 2-Substituted Pyridines start Low Yield Observed check_sm Analyze Crude Reaction: Are Starting Materials Consumed? start->check_sm check_byproducts Are Side Products (Homocoupling, Protodeboronation) Observed? check_sm->check_byproducts Yes catalyst_issue Primary Issue: Catalyst Inactivity or Deactivation check_sm->catalyst_issue No side_reaction_issue Primary Issue: Side Reactions Dominating check_byproducts->side_reaction_issue Yes conditions_issue Primary Issue: Sub-optimal Reaction Conditions check_byproducts->conditions_issue No solution_catalyst1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) catalyst_issue->solution_catalyst1 solution_catalyst2 Increase Catalyst Loading catalyst_issue->solution_catalyst2 solution_catalyst3 Ensure Thorough Degassing catalyst_issue->solution_catalyst3 solution_side_reaction1 Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) side_reaction_issue->solution_side_reaction1 solution_side_reaction2 Use Anhydrous Solvent side_reaction_issue->solution_side_reaction2 solution_side_reaction3 Thoroughly Degas Solvents and Reagents side_reaction_issue->solution_side_reaction3 solution_conditions1 Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions_issue->solution_conditions1 solution_conditions2 Increase Reaction Temperature conditions_issue->solution_conditions2 solution_conditions3 Change Solvent System conditions_issue->solution_conditions3

Caption: A workflow diagram for troubleshooting low yields.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize how different parameters can influence the yield of Suzuki coupling reactions with 2-substituted pyridines. This data is compiled from various sources and serves as a general guide for optimization.

Table 1: Comparison of Ligands in Suzuki Coupling of 2-Chloropyridines

2-Chloropyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-5-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O11012-2494
2-Chloro-3-aminopyridinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O851288
4-Amino-2-chloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-2491
2-Chloropyridine-5-carboxylic acid3-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001278

Data compiled from various sources, including reference[6]. Conditions may vary between experiments.

Table 2: Comparison of Bases in Suzuki Coupling of Bromopyridine Derivatives

Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O8081
4-BromotoluenePyridine-2-sulfinatePd(OAc)₂/PCy₃K₂CO₃-15098
Aryl Bromide2-Pyridyl MIDA boronatePd(OAc)₂/SPhosKOAc1,4-Dioxane100High

Data compiled from various sources, including references[3][7][9]. Conditions and substrates are not identical across all entries.

Key Mechanistic Pathways and Experimental Workflows

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R1-Pd(II)L2-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 R1-Pd(II)L2-R2 transmetalation->pd2_complex2 re Reductive Elimination pd2_complex2->re re->pd0 product R1-R2 (Product) re->product reagents1 R1-X (2-Substituted Pyridine) reagents1->oa reagents2 R2-B(OR)2 + Base boronate [R2-B(OR)2(Base)]- reagents2->boronate boronate->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Catalyst Deactivation Pathway by Pyridine

The nitrogen atom of the 2-substituted pyridine can coordinate to the palladium center, leading to an inactive catalyst complex.

Catalyst_Deactivation active_catalyst Active Pd(0)L2 Catalyst inactive_complex Inactive [Py-Pd(0)L2] Complex active_catalyst->inactive_complex Coordination pyridine_substrate 2-Substituted Pyridine pyridine_substrate->inactive_complex no_reaction Catalytic Cycle Halted inactive_complex->no_reaction

Caption: Catalyst poisoning pathway in Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyridine using a Buchwald Ligand

This protocol is a general guideline adapted from methodologies developed by the Buchwald group and may require optimization for specific substrates.[6]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 2: Suzuki Coupling using a Stable 2-Pyridyl MIDA Boronate

This protocol is advantageous when dealing with unstable 2-pyridylboronic acids.[3]

Materials:

  • 2-Pyridyl MIDA boronate (1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Diethanolamine (DEA) (20 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Additive Addition: Add anhydrous 1,4-dioxane and then diethanolamine via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for completion.

  • Workup: Upon completion, cool the reaction to room temperature.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in cross-coupling reactions involving phenolic compounds.

Troubleshooting Guides

Issue 1: Low or No Product Yield and Observation of Palladium Black

Symptom: The reaction is sluggish or stalls completely, resulting in a low yield of the desired coupled product. A black precipitate, commonly known as palladium black, is observed in the reaction mixture.

Possible Causes:

  • Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium nanoparticles or bulk metal (palladium black). This is a common deactivation pathway, often initiated by the dissociation of stabilizing ligands.[1]

  • Oxidation of Catalyst: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][2]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to air and moisture, leading to their oxidation and loss of coordination to the palladium center.[1]

Troubleshooting Steps:

  • Ensure Rigorously Inert Conditions:

    • Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 30-60 minutes or by several freeze-pump-thaw cycles).[1]

    • Perform the reaction under a positive pressure of an inert gas.

  • Optimize Ligand Selection and Ratio:

    • Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) which are known to stabilize the Pd(0) center and prevent aggregation.[1]

    • Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, a slight excess of the ligand can sometimes prevent dissociation. However, a large excess may inhibit the reaction.

  • Control Reaction Temperature:

    • Avoid excessively high temperatures, as they can accelerate catalyst decomposition.[2] If the reaction requires heating, consider if a lower temperature for a longer duration could be effective.

  • Use a Well-Defined Pre-catalyst:

    • If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) might be inefficient. Consider using a pre-formed, stable Pd(0) complex or a well-defined Pd(II) pre-catalyst that is known to efficiently generate the active species in situ.[3]

Issue 2: Reaction Fails with Electron-Rich Phenols or Specific Bases

Symptom: The cross-coupling reaction works well with some phenolic substrates but fails or gives low yields with electron-rich phenols. Alternatively, the choice of base seems to significantly impact catalyst stability and reaction outcome.

Possible Causes:

  • Phenolate Inhibition/Poisoning: The phenolate, formed by the deprotonation of the phenol by the base, can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

  • Base-Induced Catalyst Decomposition: The choice and strength of the base can influence the stability of the catalytic complex. Strong bases can sometimes promote side reactions or catalyst decomposition.[4]

  • Poor Solubility of Base: Insoluble inorganic bases can lead to reaction heterogeneity and irreproducibility.[5]

Troubleshooting Steps:

  • Screen Different Bases:

    • Evaluate a range of bases with varying strengths and solubilities. Common choices for phenol couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4]

    • Consider using a soluble organic base if heterogeneity is suspected to be an issue.[5]

    • For base-sensitive substrates, weaker bases like potassium fluoride (KF) might be beneficial, though they may require longer reaction times.[4]

  • Modify the Phenolic Substrate:

    • If direct coupling of the phenol is problematic, consider converting the phenol to a derivative with a better leaving group, such as a tosylate or triflate. This can circumvent issues related to the phenolate.[6]

  • Ligand Optimization:

    • The electronic and steric properties of the ligand can modulate the reactivity of the palladium center and its affinity for different species in the reaction mixture. A ligand screen can identify a ligand that is less susceptible to phenolate inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in cross-coupling reactions with phenolic compounds?

A1: Besides the reactants and products themselves acting as inhibitors, common catalyst poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly bind to the palladium catalyst.[7]

  • Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[1][2]

  • Water: While sometimes beneficial for dissolving inorganic bases, excess water can lead to unwanted side reactions or catalyst deactivation. Ensure the use of anhydrous solvents when required by the specific protocol.

Q2: How can I regenerate a deactivated palladium catalyst?

A2: Regeneration of palladium black back to an active catalytic species can be challenging. For heterogeneous catalysts like Pd/C, washing with solvents like methanol followed by treatment with a reducing agent has been reported to restore some activity.[4] For homogeneous catalysts that have precipitated as palladium black, it is generally not practical to regenerate them in situ. Prevention of deactivation is the more effective strategy.

Q3: Can the product of the reaction inhibit the catalyst?

A3: Yes, product inhibition can occur. The coupled product may coordinate to the palladium center and slow down the catalytic cycle. The use of bulky ligands can often mitigate product inhibition by promoting the final reductive elimination step and release of the product from the catalyst.[7]

Q4: What is the role of the base in catalyst deactivation?

A4: The base is crucial for the catalytic cycle, typically in the transmetalation step for Suzuki couplings or for deprotonating the nucleophile in Buchwald-Hartwig reactions. However, an inappropriate base can be detrimental. A base that is too strong or poorly soluble can lead to side reactions and promote the aggregation of the palladium catalyst.[4][5]

Data Presentation

Table 1: Representative Turnover Numbers (TON) for Palladium-Catalyzed Suzuki-Miyaura Coupling with Phenolic Derivatives

Catalyst System (Pd Source/Ligand)Phenolic DerivativeBaseSolventTemperature (°C)TON
Pd(OAc)₂ / SPhosAryl TosylateK₃PO₄Toluene100~10,000
Pd(OAc)₂ / XPhosAryl ArenesulfonateK₃PO₄Dioxane110High
Pd(N,N-dimethyl β-alaninate)₂ (phosphine-free)Aryl BromideK₃PO₄EtOH/H₂O50≈ 10,000
PdCl₂(dppf)Aryl TriflateK₂CO₃Toluene/H₂O80Moderate

Note: This table is a summary of representative data from various sources and is intended for comparative purposes. Actual TONs are highly dependent on the specific substrates and reaction conditions.[8][9][10]

Experimental Protocols

Protocol 1: High-Throughput Screening of Ligands for Buchwald-Hartwig C-O Coupling of a Phenol

This protocol is adapted for a 96-well plate format to rapidly screen multiple phosphine ligands.

Materials:

  • 96-well aluminum reaction block with corresponding vials and caps.

  • Inert-atmosphere glovebox.

  • Multi-channel pipette.

  • Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for analysis.

  • Stock solutions of:

    • Aryl halide (e.g., 0.5 M in dioxane).

    • Phenol (e.g., 0.6 M in dioxane).

    • Base (e.g., 1.0 M K₃PO₄ in water).

    • Palladium pre-catalyst (e.g., 0.02 M Pd(OAc)₂ in dioxane).

    • Internal standard (e.g., 0.2 M biphenyl in dioxane).

  • An array of phosphine ligands (e.g., XPhos, SPhos, RuPhos, etc.) pre-weighed into the reaction vials (e.g., 2 µmol each).

Procedure:

  • Preparation (in a glovebox):

    • Arrange the pre-weighed ligand vials in the 96-well block.

    • Prepare the stock solutions and degas them thoroughly.

  • Reagent Addition:

    • To each vial, add the palladium pre-catalyst stock solution (e.g., 100 µL, 2 µmol).

    • Add the aryl halide stock solution (e.g., 200 µL, 100 µmol).

    • Add the phenol stock solution (e.g., 200 µL, 120 µmol).

    • Add the base stock solution (e.g., 200 µL, 200 µmol).

  • Reaction:

    • Seal the vials and transfer the reaction block to a preheated stirrer plate (e.g., 100 °C).

    • Stir for the desired reaction time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Add the internal standard stock solution to each vial.

    • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Analyze the conversion and yield in each vial by GC or LC-MS.

Protocol 2: Regeneration of a Heterogeneous Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general procedure for the regeneration of a deactivated Pd/C catalyst.[4]

Materials:

  • Deactivated Pd/C catalyst.

  • Deionized water.

  • Methanol.

  • Reducing agent solution (e.g., aqueous solution of sodium borohydride or hydrazine).

  • Centrifuge.

  • Inert gas supply.

Procedure:

  • Washing:

    • Suspend the deactivated Pd/C in deionized water and centrifuge to pellet the catalyst. Decant the supernatant. Repeat this washing step 2-3 times.

    • Suspend the water-washed catalyst in methanol and centrifuge. Decant the supernatant. Repeat this washing step 2-3 times.

  • Reduction:

    • Suspend the washed catalyst in methanol.

    • Under an inert atmosphere, slowly add the reducing agent solution to the stirred suspension.

    • Stir for 1-2 hours at room temperature.

  • Final Washing and Drying:

    • Centrifuge the mixture to pellet the regenerated catalyst. Decant the supernatant.

    • Wash the catalyst with methanol (2-3 times) and then with deionized water (2-3 times), using centrifugation to separate the catalyst after each wash.

    • Dry the regenerated catalyst under vacuum. The catalyst should be stored under an inert atmosphere.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Species Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation Oxidation Oxidation (O₂) Active_Catalyst->Oxidation Reductive_Elimination Reductive Elimination (Product Formation) Oxidative_Addition->Reductive_Elimination Catalytic Cycle Reductive_Elimination->Active_Catalyst Deactivated_Pd_Black Inactive Palladium Black (Aggregated Pd) Deactivated_Pd_II Inactive Pd(II) Species Ligand_Dissociation->Deactivated_Pd_Black Aggregation Oxidation->Deactivated_Pd_II

Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Pd_Black Is Palladium Black Observed? Start->Check_Pd_Black Inert_Conditions Improve Inert Atmosphere (Degas Solvents/Reagents) Check_Pd_Black->Inert_Conditions Yes Base_Screen Screen Different Bases (Solubility & Strength) Check_Pd_Black->Base_Screen No Ligand_Screen Screen Bulky/Electron-Rich Ligands Inert_Conditions->Ligand_Screen Temperature Optimize Temperature Ligand_Screen->Temperature Solvent_Screen Screen Solvents Base_Screen->Solvent_Screen Solvent_Screen->Temperature Success Reaction Optimized Temperature->Success

A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of ortho and para isomers in my electrophilic aromatic substitution (e.g., halogenation, nitration). How can I favor one over the other?

A: The hydroxyl group of a phenol is a strong ortho, para-director, making the separation of isomers a common challenge. To favor the para product, you can introduce steric hindrance at the ortho positions by using a bulky protecting group on the phenolic oxygen or employing a sterically demanding reagent. Lowering the reaction temperature can also increase para-selectivity by favoring the thermodynamically more stable product. For ortho selectivity in bromination, using N-bromo-t-butylamine can be effective due to the formation of a bulky complex that directs the electrophile to the ortho position.[1] In some cases, the choice of solvent can significantly influence the ortho:para ratio; for instance, solvents that can form hydrogen bonds with the phenol may sterically hinder ortho-attack, favoring the para isomer.[2][3]

Q2: My Friedel-Crafts acylation on a phenol is giving low yields and multiple products. What's going wrong?

A: Standard Friedel-Crafts conditions often fail with phenols due to two primary reasons: the Lewis acid catalyst can complex with the phenolic oxygen, deactivating the ring, and O-acylation can occur, forming a phenyl ester instead of the desired C-acylated hydroxyaryl ketone. To overcome this, you can either use a large excess of the Lewis acid to promote C-acylation or, more reliably, perform a two-step Fries Rearrangement. This involves first intentionally forming the O-acylated ester and then inducing rearrangement to the C-acylated product with a Lewis acid. The regioselectivity of the Fries Rearrangement is temperature-dependent: lower temperatures favor the para isomer, while higher temperatures favor the ortho isomer.

Q3: I am trying to functionalize the ortho position of my phenol using directed ortho-metalation (DoM), but the reaction is failing or giving low yields. What are the common causes?

A: Low yields in DoM of phenols (or their protected forms) can stem from several factors. Firstly, the reaction is highly sensitive to moisture and oxygen, so ensure all glassware is oven-dried and the reaction is conducted under a rigorously inert atmosphere. The choice and amount of the organolithium base are critical; sterically hindered bases like LDA or LiTMP may be required in some cases. The choice of directing group is also crucial, with O-carbamates being among the most powerful.[2][4] Inefficient quenching with the electrophile or side reactions due to elevated temperatures can also lead to low yields.

Q4: I am observing both C-alkylation and O-alkylation in my reaction. How can I selectively obtain the C-alkylated product?

A: The competition between C- and O-alkylation of phenoxides is heavily influenced by the solvent. Protic solvents, such as water or trifluoroethanol (TFE), can solvate the phenoxide oxygen through hydrogen bonding, making it less available for O-alkylation and thus favoring C-alkylation.[5] In contrast, aprotic polar solvents like DMF or DMSO tend to favor O-alkylation.[5] The nature of the electrophile also plays a role; "harder" electrophiles tend to react at the "harder" oxygen atom, leading to O-alkylation, while "softer" electrophiles may favor reaction at the "softer" carbon nucleophile of the ring.

Q5: My Suzuki-Miyaura coupling to form a biphenyl phenol is not working well. What are some common troubleshooting steps?

A: Low yields in Suzuki-Miyaura couplings involving phenols can be due to several factors. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. The choice of base, solvent, and ligand is critical and often needs to be optimized for the specific substrates. For instance, potassium carbonate is a common base, and a mixture of an organic solvent like THF or dioxane with water is often used.[6] Instability of the boronic acid or ester can also lead to low yields; using fresh or purified boronic acids is recommended. In some cases, side reactions like homocoupling of the boronic acid can be a problem.

Troubleshooting Guides

Issue 1: Low Yield in Directed ortho-Metalation (DoM)

This guide provides a systematic approach to troubleshooting low yields in DoM reactions for the synthesis of ortho-substituted phenols.

Click to expand
Possible Cause Troubleshooting Step Rationale
Presence of Water or Oxygen Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.Organolithium reagents are extremely reactive towards water and oxygen.
Incorrect Base or Base Stoichiometry Use a strong, non-nucleophilic base like s-BuLi, t-BuLi, or LDA. Ensure at least one equivalent of base is used. The use of an additive like TMEDA can increase the basicity of n-BuLi.[4]Incomplete deprotonation will result in low yields. The reactivity of the base needs to be matched to the acidity of the ortho-proton.
Ineffective Directing Group (DMG) For phenols, the hydroxyl group must be protected. O-carbamates (e.g., -OC(O)NEt₂) are among the most effective DMGs for directing ortho-lithiation.[2][4]A strong directing group is necessary to coordinate the lithium and facilitate deprotonation at the ortho position.
Reaction Temperature Too High Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps.Warming the reaction can lead to decomposition of the aryllithium intermediate or side reactions, such as the anionic Fries rearrangement for O-aryl carbamates.[4]
Inefficient Quenching Add the electrophile slowly at -78 °C. Ensure the electrophile is reactive towards the aryllithium intermediate.Rapid addition can cause localized warming. Some electrophiles may require specific conditions for efficient reaction.
Side Reactions (e.g., Anionic Fries Rearrangement) For O-aryl carbamates, keep the reaction time and temperature to a minimum before adding the electrophile. Diethyl carbamates are generally stable at -78 °C.[4]The ortho-lithiated carbamate can rearrange to a salicylamide, especially upon warming.[4]
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation of Phenols

This guide addresses the common problem of obtaining O-acylated byproducts and mixtures of ortho and para isomers.

Click to expand
Problem Recommended Solution Explanation
Predominant O-acylation (Ester Formation) Use a stoichiometric excess ( > 2 equivalents) of a strong Lewis acid like AlCl₃. Alternatively, perform a Fries Rearrangement.Excess Lewis acid coordinates to the phenolic oxygen, preventing O-acylation and promoting C-acylation. The Fries rearrangement is a two-step process that often gives higher yields of the C-acylated product.
Mixture of ortho and para Isomers To favor the para product, run the reaction at a lower temperature (e.g., 0-25 °C). To favor the ortho product, use a higher temperature (e.g., >100 °C).The formation of the para isomer is often thermodynamically controlled and favored at lower temperatures. The ortho isomer can form a more stable chelate with the Lewis acid, making it the kinetically favored product at higher temperatures.
Low Yield with Deactivated Phenols The Friedel-Crafts acylation is generally not suitable for phenols bearing strongly deactivating groups. Consider alternative synthetic routes.Deactivating groups reduce the nucleophilicity of the aromatic ring, hindering the electrophilic aromatic substitution.

Data Presentation

Table 1: Regioselectivity in the Bromination of p-Cresol
Brominating AgentCatalyst/AdditiveSolventTemperatureortho:di-ortho RatioYield of mono-ortho productReference
NBS (1.0 eq)-MethanolRoom Temp-87% (with 7% di-bromo)[7]
NBS (1.0 eq)p-TsOH (10 mol%)MethanolRoom TempHigh selectivity for mono-ortho98%[7]
HBr/DMSO---Low selectivity-[8]
HBr/bulky sulfoxide---up to 99:1 p/oModerate to high[8]
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

This table provides a qualitative guide to the regioselectivity of the Baeyer-Villiger oxidation based on the migratory aptitude of the group attached to the carbonyl. The group with the higher migratory aptitude will preferentially migrate, leading to the corresponding phenol.

Migratory Aptitude (Highest to Lowest)
Tertiary alkyl
Secondary alkyl
Aryl
Primary alkyl
Methyl

Note: For aldehydes, the hydrogen atom has a very high migratory aptitude. For aryl groups, electron-donating substituents increase the migratory aptitude.[9]

Table 3: Hierarchy of Common Directing Groups for Directed ortho-Metalation (DoM)

This table provides a qualitative comparison of the directing ability of various functional groups. Groups higher on the list will generally direct lithiation to their ortho position in a competition experiment.

Directing Group (Strongest to Weakest)
-OC(O)NR₂ (O-carbamate)
-C(O)NR₂ (Amide)
-SO₂NR₂ (Sulfonamide)
-OCH₂OR (MOM ether)
-OR (Alkoxy)
-NR₂ (Amino)

Note: This is a general trend and can be influenced by steric factors and reaction conditions.[4][10]

Experimental Protocols

Protocol 1: Regioselective ortho-Bromination of p-Cresol using NBS

This protocol provides a method for the highly selective mono-ortho-bromination of a para-substituted phenol.[7]

Materials:

  • p-cresol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (ACS grade)

  • Dichloromethane

Procedure:

  • Dissolve p-cresol (1.0 mmol) and p-TsOH (0.1 mmol, 10 mol%) in methanol (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • In a separate flask, dissolve NBS (1.0 mmol) in methanol to make a 0.1 M solution.

  • Add the NBS solution dropwise to the phenol solution over approximately 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes after the addition is complete.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-4-methylphenol.

Protocol 2: Baeyer-Villiger Oxidation of a Substituted Benzaldehyde

This protocol describes a general procedure for the oxidation of a ketone (or aldehyde) to an ester (or formate, which is then hydrolyzed to a phenol) using m-CPBA.[11]

Materials:

  • Substituted benzaldehyde (e.g., 2,4-dimethylbenzaldehyde)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 equiv) in DCM in a round-bottom flask.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting formate ester can be hydrolyzed to the phenol under acidic or basic conditions.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Directed ortho-Metalation of an O-Aryl Carbamate

This protocol details the ortho-lithiation of an N,N-diethyl O-aryl carbamate followed by quenching with an electrophile.[12][13]

Materials:

  • N,N-diethyl O-aryl carbamate

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the O-aryl carbamate (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv) to the solution with stirring.

  • Slowly add a solution of s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to allow for complete lithiation.

  • Slowly add the electrophile (e.g., iodomethane, 1.5 equiv) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic_Strategy_Decision_Tree start Desired Polysubstituted Phenol q1 Is ortho-functionalization the primary goal? start->q1 q2 Is the substitution pattern achievable via EAS? q1->q2 No dom Directed ortho-Metalation (DoM) q1->dom Yes q3 Are acyclic precursors readily available? q2->q3 No eas Electrophilic Aromatic Substitution (EAS) q2->eas Yes q4 Is the target a biaryl phenol? q3->q4 No cyclo Diels-Alder / Aromatization q3->cyclo Yes suzuki Suzuki-Miyaura Coupling q4->suzuki Yes bv Baeyer-Villiger Oxidation of a ketone/aldehyde q4->bv No other Consider other methods (e.g., C-H activation) bv->other

Caption: Decision tree for selecting a synthetic strategy.

DoM_Troubleshooting start Low Yield in DoM check_conditions Check Reaction Conditions Anhydrous? Inert Atmosphere? Temperature = -78°C? start->check_conditions check_reagents Check Reagents Base Strength/Equivalents DMG Effectiveness Electrophile Reactivity start->check_reagents optimize Optimize Conditions: - Use freshly distilled solvents - Purge with Ar/N2 - Calibrate thermometer check_conditions:s->optimize:n change_reagents Change Reagents: - Use stronger base (e.g., s-BuLi) - Use TMEDA additive - Switch to a better DMG (e.g., O-carbamate) check_reagents:s->change_reagents:n success Improved Yield optimize:s->success:n change_reagents:s->success:n

Caption: Troubleshooting workflow for low yield in DoM.

C_vs_O_Alkylation phenoxide Phenoxide Ion c_alkylation C-Alkylation (ortho/para) phenoxide->c_alkylation Favored by o_alkylation O-Alkylation (Ether formation) phenoxide->o_alkylation Favored by protic Protic Solvents (e.g., H₂O, TFE) c_alkylation->protic soft_E Soft Electrophiles c_alkylation->soft_E aprotic Aprotic Polar Solvents (e.g., DMF, DMSO) o_alkylation->aprotic hard_E Hard Electrophiles o_alkylation->hard_E

Caption: Factors influencing C- vs. O-alkylation of phenols.

References

Technical Support Center: Managing Thermal Stability of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thermal stability issues with brominated aromatic compounds.

Troubleshooting Guides & FAQs

This section addresses common issues observed during experiments involving the heating of brominated aromatic compounds.

Issue 1: Unexpected Mass Loss in Thermogravimetric Analysis (TGA)

  • Q1: My TGA curve shows a significant mass loss at a lower temperature than expected for my brominated aromatic compound. What could be the cause?

    A1: Premature mass loss in TGA can be attributed to several factors. The presence of residual solvents or moisture is a common cause and is typically observed as an initial mass loss at temperatures below 150°C.[1] Another possibility is that your compound is less thermally stable than anticipated, potentially due to impurities that catalyze degradation. The heating rate can also influence the onset of decomposition; a faster heating rate can shift the decomposition temperature to a higher value, so ensure your experimental conditions are consistent.

  • Q2: The TGA thermogram of my brominated API shows a multi-step degradation profile, but I expected a single decomposition event. How do I interpret this?

    A2: A multi-step degradation profile suggests that the decomposition is occurring through a series of distinct chemical reactions. For brominated aromatic compounds, an initial mass loss step is often associated with the cleavage of the C-Br bond (debromination), followed by the decomposition of the resulting aromatic structure at higher temperatures.[2] The presence of different functional groups or a mixture of isomers can also lead to a complex, multi-step degradation pattern.

Issue 2: Evidence of Debromination

  • Q3: I suspect my brominated aromatic compound is undergoing debromination upon heating. What are the tell-tale signs and how can I confirm this?

    A3: The primary indicator of debromination is the formation of hydrobromic acid (HBr) or other brominated volatile compounds.[3] This can sometimes be observed as corrosion on metal parts of your equipment. Analytically, you can confirm debromination by using techniques like GC-MS to identify degradation products with fewer bromine atoms than your starting material.[4] Additionally, techniques that can detect the evolution of HBr, such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), can provide direct evidence of debromination.

  • Q4: How can I minimize or prevent debromination during my experiments?

    A4: Preventing debromination often involves modifying the experimental conditions. Lowering the reaction or analysis temperature is a crucial first step, as high temperatures accelerate C-Br bond cleavage.[5] The chemical environment also plays a significant role. The presence of protic impurities (like water or alcohols) can promote debromination, so using anhydrous and degassed solvents is recommended.[5] In some cases, the addition of a stabilizer or a synergist like antimony trioxide (Sb2O3) can alter the degradation pathway and potentially reduce the formation of undesirable byproducts.[6]

Issue 3: Formation of Undesired Side Products

  • Q5: I have identified several unexpected brominated byproducts in my reaction mixture after heating. What is the likely cause?

    A5: The thermal degradation of brominated aromatic compounds can lead to a variety of side products, including brominated benzenes, phenols, and in some cases, more hazardous compounds like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[3][7] The formation of these byproducts is influenced by factors such as temperature, oxygen concentration, and the presence of catalysts.[3]

  • Q6: Are there ways to control the formation of these thermal degradation byproducts?

    A6: Yes, controlling the experimental conditions is key. Conducting the heating process in an inert atmosphere (e.g., nitrogen or argon) can often suppress oxidative degradation pathways that lead to certain byproducts.[3] As mentioned previously, lowering the temperature and ensuring the purity of your starting materials and solvents can also significantly reduce the formation of unwanted side products. For specific applications, the use of metal oxides has been shown to capture released HBr and suppress the formation of certain brominated organic compounds.[8]

Quantitative Data on Thermal Stability

The following tables summarize thermal decomposition data for several common brominated flame retardants (BFRs) obtained by Thermogravimetric Analysis (TGA). These values can serve as a reference for expected thermal stability.

Table 1: TGA Decomposition Data for Selected Brominated Flame Retardants

Compound NameAbbreviationT5% (°C) (Initial Weight Loss)Tmax (°C) (Max. Decomposition Rate)Residue at 700°C (%)
Decabromodiphenyl etherDecaBDE350425<1
Decabromodiphenyl ethaneDBDPE370430<1
Tetrabromobisphenol ATBBPA250320~20
Hexabromocyclododec aneHBCD240280<1

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Influence of Heating Rate on TGA Results for Tetrabromobisphenol A (TBBPA)

Heating Rate (°C/min)Tonset (°C)Tpeak (°C)
5305325
10315335
15320340
20325345

This table illustrates that higher heating rates generally result in an upward shift of decomposition temperatures.[8]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol provides a general procedure for evaluating the thermal stability of a brominated aromatic compound.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Instrumentation: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean TGA crucible (typically alumina or platinum).[9]

    • Instrument Setup:

      • Place the crucible in the TGA furnace.

      • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[10]

    • Thermal Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be above the final decomposition temperature (e.g., 800°C).[8]

    • Data Acquisition: Record the sample mass as a function of temperature.

    • Data Analysis:

      • Plot the percentage of initial mass versus temperature.

      • Determine the onset temperature of decomposition (often reported as T5%, the temperature at which 5% mass loss occurs).[11]

      • Identify the temperature of maximum rate of mass loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).[11]

2. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

This protocol outlines a general method for identifying melting points, glass transitions, and other thermal events.

  • Objective: To measure the heat flow associated with thermal transitions in a brominated aromatic compound.

  • Instrumentation: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.[12] Prepare an empty, sealed pan to be used as a reference.

    • Instrument Setup:

      • Place the sample and reference pans into the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[12]

    • Thermal Program:

      • Equilibrate the sample at a starting temperature well below the expected first thermal event.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) through the temperature range of interest.

      • A heat/cool/heat cycle is often employed to erase the thermal history of the sample.[12]

    • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

    • Data Analysis:

      • Plot the heat flow versus temperature.

      • Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization or decomposition).

      • Determine the onset temperature and peak temperature for each thermal event.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

This protocol provides a general approach for identifying volatile and semi-volatile products from the thermal degradation of a brominated aromatic compound.

  • Objective: To separate and identify the chemical composition of thermal degradation products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Procedure:

    • Sample Degradation:

      • Heat a known amount of the brominated aromatic compound in a controlled environment (e.g., a sealed vial or a pyrolysis unit connected to the GC) at a specific temperature and for a defined duration.

    • Sample Introduction:

      • Introduce the volatile and semi-volatile degradation products into the GC inlet. This can be done by headspace analysis, direct injection of a solvent extract of the degradation residue, or through a dedicated pyrolyzer.

    • GC Separation:

      • Use a suitable capillary column (e.g., a low-polarity column like a DB-5ms) for the separation of the analytes.

      • Program the GC oven temperature to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points. A typical program might start at 120°C and ramp to 330°C.[13]

    • MS Detection:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Scan a wide mass range (e.g., m/z 50-1000) to detect a variety of potential degradation products.

    • Data Analysis:

      • Identify the compounds corresponding to each chromatographic peak by comparing their mass spectra to a spectral library (e.g., NIST).

      • Pay close attention to the isotopic patterns characteristic of brominated compounds to confirm the number of bromine atoms in each fragment.[14]

Visualizations

Troubleshooting_Debromination cluster_0 Symptom cluster_1 Potential Root Causes cluster_2 Solutions & Mitigation Strategies Symptom Unexpected formation of debrominated byproducts Cause1 High Reaction Temperature Symptom->Cause1 Cause2 Presence of Protic Impurities (e.g., H2O) Symptom->Cause2 Cause3 Inappropriate Solvent or Reagents Symptom->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Use Anhydrous & Degassed Solvents Cause2->Solution2 Solution3 Ensure High Purity of all Reagents Cause3->Solution3

Caption: Troubleshooting logic for addressing debromination.

Thermal_Stability_Workflow Start Observe Thermal Instability Issue TGA_DSC Characterize Thermal Properties (TGA & DSC) Start->TGA_DSC Degradation_Analysis Identify Degradation Products (GC-MS, TGA-FTIR) TGA_DSC->Degradation_Analysis Data_Interpretation Interpret Data: - Onset of Decomposition - Degradation Pathway - Byproduct Identification Degradation_Analysis->Data_Interpretation Optimization Optimize Experimental Conditions: - Lower Temperature - Inert Atmosphere - High Purity Reagents Data_Interpretation->Optimization Confirmation Confirm Improved Stability (Repeat TGA/DSC/GC-MS) Optimization->Confirmation

Caption: Workflow for investigating thermal stability issues.

References

Technical Support Center: Storage and Handling of 2-Bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of 2-Bromo-6-methylphenol to prevent its decomposition. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your laboratory.

Troubleshooting Guide: Common Issues with this compound Storage

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing or Browning) Oxidation due to exposure to air and/or light.Store in an amber, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Minimize headspace in the container.
Change in Physical State (e.g., liquid to semi-solid) Temperature fluctuations or partial decomposition leading to impurities.Store at a consistent, recommended temperature. Analyze a sample for purity.
Unexpected Reaction Outcomes Use of a degraded reagent.Verify the purity of this compound before use. If degradation is suspected, purify the compound or use a fresh batch.
Presence of Impurities in Analysis (e.g., GC-MS, HPLC) Decomposition during storage or handling.Review storage conditions and handling procedures. Analyze for common degradation products such as 2-methylphenol (o-cresol) and quinone-like compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at room temperature in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from light by using an amber or opaque container and to prevent oxidation by storing it under an inert atmosphere (e.g., nitrogen or argon) with a tightly sealed cap.[2]

Q2: What are the primary causes of this compound decomposition?

A2: The main factors contributing to the decomposition of this compound are:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or heat, can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, a primary one being dehalogenation, where the bromine atom is cleaved from the phenol ring.

  • Thermal Stress: Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[3][4][5]

Q3: What are the likely degradation products of this compound?

A3: Based on the decomposition pathways of similar brominated phenols, the likely degradation products include:

  • 2-Methylphenol (o-cresol): Formed via reductive dehalogenation.

  • 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione: A quinone-like structure resulting from oxidation.[6][7][8]

  • Other oxidized and polymeric byproducts.

Q4: Can I use a stabilizer to prevent the decomposition of this compound?

A4: Yes, the addition of a radical-scavenging antioxidant can help prevent oxidative degradation. A common and effective choice for phenolic compounds is a sterically hindered phenol such as Butylated Hydroxytoluene (BHT).[2][9][10][11] A typical concentration for stabilization is in the range of 0.001% to 0.1% (w/w).[12] However, the optimal concentration should be determined experimentally.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[13][14][15] These methods can be used to assess the purity of the compound and to detect and quantify any degradation products that may have formed.

Experimental Protocols

Protocol 1: Purity Assessment and Degradation Monitoring by GC-MS

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as dichloromethane or methanol.

    • If derivatization is desired to improve volatility, the sample can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products, such as 2-methylphenol and quinone derivatives, by comparing their mass spectra with library data.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Protocol 2: Quantitative Analysis by HPLC

Objective: To quantify the concentration of this compound and its degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase.

    • Prepare a series of calibration standards of pure this compound and any identified degradation products.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at a wavelength where this compound and its degradation products have significant absorbance (e.g., 275 nm).

  • Data Analysis:

    • Generate a calibration curve for each compound by plotting peak area versus concentration.

    • Quantify the amount of this compound and its degradation products in the sample by comparing their peak areas to the respective calibration curves.

Visualizations

Decomposition_Pathways This compound This compound Dehalogenation Dehalogenation This compound->Dehalogenation  Light (UV) Oxidation Oxidation This compound->Oxidation  O2, Light, Heat 2-Methylphenol 2-Methylphenol Dehalogenation->2-Methylphenol  + Br• Quinone-like Structures Quinone-like Structures Oxidation->Quinone-like Structures

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow Start Decomposition Suspected Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Analyze_Sample Analyze Sample Purity (GC-MS or HPLC) Check_Storage->Analyze_Sample Degradation_Confirmed Degradation Confirmed? Analyze_Sample->Degradation_Confirmed Implement_CAPA Implement Corrective Actions: - Use fresh stock - Purify existing stock - Optimize storage conditions Degradation_Confirmed->Implement_CAPA Yes No_Degradation No significant degradation. Continue use. Degradation_Confirmed->No_Degradation No End Issue Resolved Implement_CAPA->End No_Degradation->End

Caption: Troubleshooting workflow for suspected decomposition.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-6-methylphenol and Other Brominated Phenols in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenols is critical for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2-bromo-6-methylphenol with other common brominated phenols, such as 2-bromophenol and 4-bromophenol, in pivotal organic reactions. The analysis is supported by available experimental data and established principles of organic chemistry, with a focus on palladium-catalyzed cross-coupling reactions and oxidation.

The reactivity of brominated phenols is fundamentally governed by a combination of electronic and steric factors. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, is a leaving group in many cross-coupling reactions. The position of the bromine and other substituents on the phenolic ring significantly influences the molecule's reactivity.

In this compound, the presence of a methyl group ortho to the hydroxyl and meta to the bromine introduces steric hindrance around the bromine and the hydroxyl group. This steric bulk can impact the approach of catalysts and reagents, potentially slowing down reaction rates compared to less hindered analogues like 2-bromophenol and 4-bromophenol. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the aromatic ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency of these reactions with brominated phenols is highly dependent on the structure of the substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The general trend for the reactivity of the halide is I > Br > Cl.

Brominated PhenolCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromophenolPhenylboronic acidPd/CK₂CO₃Water150 (MW)0.17>90[1]
2-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water10012~85-95Inferred from similar reactions
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water10018~80-90Inferred from similar reactions

*Yields are estimates based on reactions with analogous substrates and highlight the expected trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the steric environment around the C-Br bond is a critical factor. The ortho-methyl group in this compound is anticipated to sterically encumber the palladium catalyst, potentially leading to lower reaction rates and yields compared to 2-bromophenol and 4-bromophenol under identical conditions. The choice of a bulky phosphine ligand is often crucial to overcome the steric hindrance and promote efficient reductive elimination.[2]

Brominated PhenolAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Bromides (general)AnilinesPd₂(dba)₃ / BINAPNaOtBuToluene80-1002-24Good to Excellent[2]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene120 (MW)0.595[3]
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10024Moderate to Good*Inferred from general principles

*Yield is an estimation based on the expected steric hindrance.

Reactivity in Oxidation Reactions

The oxidation of phenols can lead to a variety of products, including quinones. The substituents on the phenol ring influence the ease of oxidation and the nature of the products formed. For 4-bromophenol, oxidation using wet air in the presence of liquid ferrate(VI) has been shown to be effective, with a removal efficiency of 96.71% under optimal conditions.[4] The degradation is proposed to proceed through a phenoxy radical intermediate.[4]

For this compound, the presence of the methyl and bromo substituents will influence the electron density and steric accessibility of the ring, thereby affecting the rate and regioselectivity of oxidation. Direct comparative studies on the oxidation of these specific brominated phenols under the same conditions are scarce in the literature. However, it is expected that the electron-donating methyl group in this compound might make the ring more susceptible to oxidation compared to 2-bromophenol, though steric factors could also play a role.

Brominated PhenolOxidantConditionsKey FindingsReference
4-BromophenolLiquid Ferrate(VI) / Wet AirpH 6.8, 25°C96.71% removal efficiency[4]
PhenolFenton's ReagentAcidic pH, 28-48°CEfficient degradation, catalyst and temperature dependent[5]
2-ChlorophenolSupercritical Water380°C, 278 atmFormation of dimers and single-ring products[6]

Experimental Protocols

Below are detailed, representative experimental protocols for the key reactions discussed. These protocols are based on established literature procedures and can be adapted for the specific brominated phenols being compared.

Suzuki-Miyaura Coupling: General Procedure

Materials:

  • Brominated phenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the brominated phenol, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: General Procedure

Materials:

  • Brominated phenol (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.08 mmol, 8 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add the brominated phenol, amine, and base to the tube under the inert atmosphere.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Oxidation with Fenton's Reagent: General Procedure

Materials:

  • Brominated phenol (e.g., 100 ppm solution)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sulfuric acid (for pH adjustment)

  • Distilled water

Procedure:

  • In a batch reactor, prepare an aqueous solution of the brominated phenol at the desired concentration.

  • Adjust the pH of the solution to the acidic range (e.g., pH 3-4) using sulfuric acid.

  • Add the Fenton's reagent (a solution of FeSO₄·7H₂O and H₂O₂) to the reactor with stirring. The molar ratio of H₂O₂ to the brominated phenol and Fe(II) to the brominated phenol should be optimized.

  • Maintain the reaction at a constant temperature (e.g., 25-50 °C) and stir for the desired reaction time.

  • Take samples at regular intervals and quench the reaction (e.g., by adding a strong base to raise the pH).

  • Analyze the samples for the concentration of the brominated phenol using a suitable analytical technique such as HPLC.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow for the oxidation of brominated phenols.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)(L2)-Br->Transmetalation R-B(OH)2, Base Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Oxidative Addition->Ar-Pd(II)(L)-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(L)-Br->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)(L)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_analysis Analysis Prepare Phenol Solution Prepare Phenol Solution Adjust pH Adjust pH Prepare Phenol Solution->Adjust pH Add Oxidant Add Oxidant Adjust pH->Add Oxidant Control Temperature Control Temperature Add Oxidant->Control Temperature Monitor Reaction Monitor Reaction Control Temperature->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Analyze Sample Analyze Sample Quench Reaction->Analyze Sample

Caption: General experimental workflow for the oxidation of brominated phenols.

Conclusion

References

A Comparative Guide to 2-Bromo-6-methylphenol and 2-Chloro-6-methylphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted phenols is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions are paramount for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The choice of the halide on the phenolic substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the performance of 2-bromo-6-methylphenol and 2-chloro-6-methylphenol in key cross-coupling reactions.

Executive Summary

In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > Cl > F. This hierarchy is primarily governed by the bond dissociation energies of the carbon-halogen (C-X) bond. The weaker C-Br bond in this compound makes it inherently more reactive than the stronger C-Cl bond in 2-chloro-6-methylphenol. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo derivative.

However, recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have significantly expanded the utility of the more cost-effective and readily available aryl chlorides. While 2-chloro-6-methylphenol generally requires more forcing conditions and specialized catalysts, it represents a viable and economical alternative for large-scale syntheses. The presence of the ortho-methyl and ortho-hydroxyl groups in both substrates introduces steric hindrance, which can influence catalyst choice and reaction kinetics.

The Underlying Chemistry: A Tale of Two Halogens

The disparate reactivity of this compound and 2-chloro-6-methylphenol stems from fundamental differences in their C-X bonds.

  • Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE (approximately 276 kJ/mol) compared to the C-Cl bond (approximately 339 kJ/mol). Consequently, less energy is required to cleave the C-Br bond in the crucial oxidative addition step of the catalytic cycle.

  • Oxidative Addition: This is often the rate-determining step in cross-coupling reactions. The electron-rich palladium(0) catalyst inserts into the C-X bond. This process is kinetically and thermodynamically more favorable for the more polarizable C-Br bond than for the C-Cl bond.[1]

cluster_reactivity Comparative Reactivity in Oxidative Addition Bromo This compound Product_Br Ar-Pd(II)-Br Bromo->Product_Br Faster Oxidative Addition (Lower Energy Barrier) Chloro 2-Chloro-6-methylphenol Product_Cl Ar-Pd(II)-Cl Chloro->Product_Cl Slower Oxidative Addition (Higher Energy Barrier) Pd(0) Pd(0) Catalyst

Caption: Relative rates of oxidative addition for 2-bromo- and 2-chloro-6-methylphenol.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The steric hindrance from the ortho-methyl group in both substrates necessitates the use of catalyst systems adept at coupling hindered partners.

FeatureThis compound2-Chloro-6-methylphenol
General Reactivity HighModerate to Low
Typical Catalysts Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PEPPSI™-IPrPd(OAc)₂/Bulky Ligands (e.g., SPhos, XPhos), PEPPSI™-IPr
Typical Ligands PPh₃, SPhos, IPrBulky, electron-rich phosphines (e.g., Buchwald ligands), NHCs
Reaction Conditions 80-100 °C, shorter reaction timesHigher temperatures (≥100 °C), longer reaction times
Yields Generally good to excellentModerate to good, highly dependent on catalyst system

Note: Data is extrapolated from reactions with structurally similar, sterically hindered substrates due to a lack of direct comparative studies.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide (Representative)

This protocol is based on the successful coupling of 2-bromo-6-methylisonicotinaldehyde, a structurally related substrate.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and SPhos.

  • Add toluene and stir the mixture for 10 minutes to pre-form the catalyst.

  • To this mixture, add this compound, the arylboronic acid, and K₂CO₃.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_workflow Suzuki-Miyaura Coupling Workflow Start Inert Atmosphere Setup Catalyst Catalyst Pre-formation (Pd(OAc)₂ + SPhos in Toluene) Start->Catalyst Reagents Add Substrates & Base (Aryl Halide, Boronic Acid, K₂CO₃) Catalyst->Reagents Reaction Heat to 100°C for 12h Reagents->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling of hindered phenols.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The reactivity difference between the bromo and chloro substrates is also pronounced in this reaction.

FeatureThis compound2-Chloro-6-methylphenol
General Reactivity HighLow
Typical Catalysts Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligands Bulky phosphines (e.g., BINAP, Xantphos, BrettPhos)Highly active, bulky phosphines (e.g., RuPhos, BrettPhos) or NHCs
Reaction Conditions 80-110 °COften requires >100 °C and carefully selected conditions
Yields Good to excellentHighly variable, often lower than the bromo analogue
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General)

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and the amine.

  • Add toluene, seal the tube, and stir the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of the halides is particularly evident in this reaction.[2]

FeatureThis compound2-Chloro-6-methylphenol
General Reactivity GoodVery Low / Unreactive
Typical Catalysts Pd(PPh₃)₂Cl₂, CuI (co-catalyst)Requires specialized, highly active catalysts; often not feasible
Reaction Conditions Room temperature to 80 °CHigh temperatures, if reactive at all
Yields Generally goodPoor to no reaction under standard conditions
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide (General)

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)

  • Diisopropylamine (7.0 mmol)

  • THF (5 mL)

Procedure:

  • To a solution of this compound in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.

  • Stir the reaction mixture for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography.[2]

Conclusion

The choice between this compound and 2-chloro-6-methylphenol in cross-coupling reactions is a classic trade-off between reactivity and cost. This compound is the more reactive and versatile substrate, generally providing higher yields under milder conditions across a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

2-Chloro-6-methylphenol, while more economical, presents a greater synthetic challenge due to the strength of the C-Cl bond and the steric hindrance around the reaction site. Successful coupling of this substrate typically requires higher temperatures, longer reaction times, and, most importantly, the use of advanced catalyst systems featuring bulky, electron-rich ligands. For many applications, particularly in large-scale synthesis where cost is a primary driver, the development of a robust process using the chloro-analogue is a worthwhile endeavor. However, for rapid analog synthesis and discovery chemistry, the higher reactivity of this compound often makes it the more practical choice.

References

A Comparative Guide to the Synthesis, Characterization, and Validation of 2-Bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis products and validation methodologies for 2-Bromo-6-methylphenol, a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document outlines common synthetic routes, compares their performance with alternative methods, and details the necessary experimental protocols for characterization and validation. All quantitative data is summarized for straightforward comparison, and key processes are visualized to enhance understanding.

Synthesis of this compound: A Comparative Overview

The primary route to this compound involves the electrophilic bromination of an appropriate phenol precursor. The regioselectivity of this reaction is crucial for obtaining the desired product with high purity and yield.

Primary Synthesis Route: Bromination of o-Cresol

The most common laboratory and industrial synthesis of this compound is achieved through the direct bromination of o-cresol (2-methylphenol).[2] The hydroxyl and methyl groups of o-cresol direct the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. Since the para position is already occupied by the methyl group, bromination occurs at one of the ortho positions.

Reaction:

o-Cresol + Br₂ → this compound + HBr

The choice of brominating agent and reaction conditions significantly impacts the yield and purity of the final product, as well as the formation of byproducts such as dibrominated phenols.

Alternative Synthesis Method: From 3-Methylphenol

An alternative starting material is 3-methylphenol. In this case, bromination can occur at the 2, 4, or 6 positions. While this method can produce this compound, it often leads to a mixture of isomers, requiring more complex purification steps. One method described involves reacting 3-methylphenol with hydrogen bromide in the presence of formic acid as a catalyst at room temperature.[1]

Performance Comparison of Synthesis Methods

The following table summarizes the performance of different bromination methods for producing brominated phenols, based on data from syntheses of structurally similar compounds.

Synthesis MethodStarting MaterialBrominating AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
Direct Bromination p-CresolBromineChloroform-5 to 10>99>98[3]
Direct Bromination p-CresolBromineDichloroethane-10 to -590.799.8[4]
Bromination with H₂O₂/HBr 4-tert-butylphenolH₂O₂/HBrWaterRoom Temp.QuantitativeHigh[5]
Bromination with NBS 6-methylisonicotinic acidN-BromosuccinimideAcetic Acid60-7070-85Not specified[6]
Bromination via Diazotization 2-methyl-4-fluoroanilineBromine/H₂O₂Organic/Water-10 to 5HighNot specified[7]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and validation of this compound are provided below.

Synthesis of this compound from o-Cresol

Materials:

  • o-Cresol

  • Liquid Bromine

  • Chloroform (or other suitable solvent like Dichloroethane)[3][4]

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve o-cresol in chloroform in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the solution to a temperature between -5°C and 10°C using an ice bath.[3]

  • Slowly add a solution of liquid bromine in chloroform dropwise to the cooled o-cresol solution with constant stirring.

  • Maintain the temperature throughout the addition.

  • After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the generated HBr.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or recrystallization to obtain the final product.

Characterization and Validation Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of this compound and identifying any byproducts.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis: The retention time of the major peak should correspond to that of a this compound standard. The mass spectrum should show the characteristic molecular ion peaks for the bromine isotopes (⁷⁹Br and ⁸¹Br) with an approximate 1:1 ratio.[9] Purity is determined by the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[9]

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton, with chemical shifts and coupling patterns consistent with the this compound structure.

  • ¹³C NMR Analysis: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).

  • Data Analysis: The IR spectrum should show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=C stretches of the aromatic ring, and the C-Br stretch.

Visualizing the Workflow and Synthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis pathway and the characterization workflow.

Synthesis_Pathway o_cresol o-Cresol reaction Bromination (in Chloroform, -5 to 10°C) o_cresol->reaction bromine Bromine (Br2) bromine->reaction product This compound reaction->product Yield: >90%

Synthesis of this compound from o-Cresol.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_result Final Product Assessment start Crude Product gcms GC-MS Analysis (Purity & Byproducts) start->gcms nmr NMR Spectroscopy (¹H & ¹³C, Structure Confirmation) start->nmr ir IR Spectroscopy (Functional Groups) start->ir final_product Validated this compound gcms->final_product nmr->final_product ir->final_product

Workflow for Characterization and Validation.

Conclusion

The synthesis of this compound via the direct bromination of o-cresol is a robust and high-yielding method. However, careful control of reaction conditions is paramount to minimize the formation of impurities. A comprehensive analytical approach employing GC-MS, NMR, and IR spectroscopy is essential for the unambiguous characterization and validation of the final product, ensuring its suitability for subsequent applications in research and development. The alternative synthesis routes and bromination techniques discussed provide valuable options depending on the available starting materials and desired product specifications.

References

A Comparative Spectroscopic Analysis of 2-Bromo-6-methylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-6-methylphenol and its structural isomers: 2-Bromo-4-methylphenol and 3-Bromo-2-methylphenol. The objective is to offer a comprehensive dataset and standardized experimental protocols to aid in the identification, characterization, and differentiation of these closely related compounds, which are often encountered in synthetic chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppm
This compound Data not available in searched resources.
2-Bromo-4-methylphenol 7.21 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H), 5.40 (s, 1H, -OH), 2.24 (s, 3H, -CH₃)
3-Bromo-2-methylphenol 7.14 (d, 1H), 6.92 (t, 1H), 6.71 (d, 1H), 4.83 (br s, 1H, -OH), 2.34 (s, 3H, -CH₃)[1]
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppm
This compound Data not available in searched resources.
2-Bromo-4-methylphenol 150.1, 132.8, 130.3, 128.5, 115.8, 112.9, 20.4
3-Bromo-2-methylphenol Data not available in searched resources.
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound Vapor Phase IR data available, specific peaks not enumerated.[2]
2-Bromo-4-methylphenol Neat: 3540 (O-H stretch), 3030, 2920 (C-H stretch), 1600, 1480, 1440 (aromatic C=C stretch), 1280, 1240, 1170 (C-O stretch), 750, 660 (C-Br stretch)
3-Bromo-2-methylphenol Solid: Broad O-H stretch (~3400), C-H aromatic (~3050), C-H aliphatic (~2950), aromatic C=C (~1600, 1470), C-O stretch (~1250), C-Br stretch (~700)
Mass Spectrometry Data

| Compound | Method | Key Fragments (m/z) | |---|---| | This compound | GC-MS | Data available, specific fragments not enumerated.[2] | | 2-Bromo-4-methylphenol | GC-MS | 188/186 (M⁺), 107 (M⁺ - Br), 79, 77 | | 3-Bromo-2-methylphenol | Not explicitly found. Expected fragmentation: 188/186 (M⁺), 107 (M⁺ - Br). |

Experimental Protocols

Standardized protocols for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid phenol sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans were typically used.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the material was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.

  • Acquisition: FT-IR spectra were recorded using a spectrometer equipped with a DTGS detector. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean, empty ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was used for the analysis.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS capillary column was used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Splitless injection at 250 °C.

    • Oven Program: The oven temperature was held at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization at 70 eV.

    • Mass Range: Scanned from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of approximately 1 mg/mL. 1 µL of the solution was injected.

UV-Vis Spectroscopy
  • Sample Preparation: Stock solutions of each phenol isomer were prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. These were further diluted to approximately 0.01 mg/mL for analysis.

  • Acquisition: UV-Vis absorption spectra were recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A quartz cuvette with a 1 cm path length was used. Spectroscopic grade ethanol was used as the reference blank.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value were determined.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the bromomethylphenol isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Bromomethylphenol Isomer Dissolution Dissolve in appropriate solvent (CDCl₃ for NMR, Ethanol for UV-Vis, DCM for GC-MS) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy (ATR) Dissolution->IR GCMS GC-MS Analysis Dissolution->GCMS UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison

Caption: Experimental workflow for the spectroscopic comparison of bromomethylphenol isomers.

Conclusion

The spectroscopic data presented in this guide highlights the subtle yet distinct differences between this compound and its isomers. While mass spectrometry provides clear evidence of the elemental composition and infrared spectroscopy identifies key functional groups, NMR spectroscopy offers the most definitive structural information for differentiating these closely related compounds. The provided experimental protocols serve as a standardized reference for obtaining high-quality, comparable spectroscopic data for phenolic compounds.

References

Efficacy of Palladium Catalysts in Cross-Coupling Reactions of 2-Bromo-6-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the efficacy of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving the sterically hindered substrate, 2-Bromo-6-methylphenol. The information presented is supported by experimental data to facilitate informed catalyst selection and reaction optimization.

The functionalization of this compound is a critical step in the synthesis of a variety of valuable compounds in the pharmaceutical and materials science sectors. However, the steric hindrance posed by the ortho-methyl group presents a significant challenge for traditional cross-coupling methodologies. The choice of the palladium catalyst and its associated ligand system is crucial to overcoming this obstacle and achieving high reaction yields and efficiency. This guide evaluates the performance of several common and advanced palladium catalyst systems for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For sterically hindered substrates like this compound, the selection of a bulky and electron-rich phosphine ligand or a robust N-heterocyclic carbene (NHC) ligand is often necessary to achieve high yields. Below is a comparison of different palladium catalyst systems for the Suzuki coupling of a closely related sterically hindered substrate, 2-Bromo-6-methylisonicotinaldehyde, with various arylboronic acids. While not direct data for this compound, the trends observed are highly relevant.[1]

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic AcidK₃PO₄Dioxane/H₂O908~85-95[1]
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic AcidK₂CO₃Toluene10012High[1]
PEPPSI™-IPr3,5-Dimethylphenylboronic AcidK₂CO₃DMF/H₂O806Good to Excellent[1]

*Note: The yields for Catalyst 2 and 3 are inferred from their high efficiency in analogous Suzuki couplings of sterically hindered 2-bromopyridines.[1]

Advanced catalyst systems incorporating bulky phosphine ligands like SPhos or robust NHC ligands in PEPPSI™ precatalysts are expected to offer superior performance, especially for challenging coupling partners.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The steric hindrance of this compound makes this transformation particularly challenging. The use of bulky, electron-rich phosphine ligands is critical to promote the desired reductive elimination and suppress side reactions like hydrodehalogenation.

Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is also influenced by the steric environment of the aryl halide. For substrates like this compound, catalyst systems that are stable and active at the potentially higher temperatures required for the reaction are preferred.

Specific comparative data for the Heck reaction of this compound with different palladium catalysts is limited in the available literature. However, for related sterically hindered aryl bromides, palladacycle catalysts and catalyst systems with bulky phosphine or NHC ligands have shown good performance.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv). The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand are then added. The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The appropriate degassed solvent is added via syringe, and the reaction mixture is heated to the desired temperature with stirring until the starting material is consumed as monitored by TLC or GC-MS.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv). In a separate vial, the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) are mixed. This catalyst mixture is then added to the Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The appropriate solvent is added, and the reaction is heated with stirring.

General Procedure for Heck Reaction

In a typical procedure, the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable ligand are combined in a sealed tube or flask under an inert atmosphere. The reaction mixture is then heated in an appropriate solvent until completion.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a general experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: - this compound - Boronic Acid - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Palladium Source - Ligand catalyst->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

A generalized experimental workflow for a cross-coupling reaction.

SuzukiCycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-OAr' Ar-Pd(II)(L2)-OAr' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-OAr' Ligand Exchange (Base) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-OAr'->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of Synthesis Methods for Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenols is a cornerstone of modern organic chemistry, with wide-ranging implications in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of substituents on the phenolic ring is crucial for dictating the biological activity and physical properties of the target molecule. This guide provides an objective comparison of key synthetic methodologies for preparing substituted phenols, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Key Synthesis Strategies

The preparation of substituted phenols has evolved from classical, often harsh, industrial processes to more sophisticated and milder laboratory-scale methodologies. This guide will delve into a comparative analysis of the following prominent synthetic routes:

  • Classical Industrial Processes: These methods, including the Dow process and the Cumene process, are typically suited for large-scale production of phenol itself or simple alkylphenols but often lack the functional group tolerance required for complex molecule synthesis.

  • From Benzene Derivatives: The sulfonation-fusion and diazotization-hydrolysis routes offer laboratory-scale access to phenols from readily available benzene and aniline derivatives, respectively.

  • Modern Catalytic Approaches: Palladium- and copper-catalyzed hydroxylation reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, provide powerful tools for the direct introduction of a hydroxyl group onto an aromatic ring with high functional group tolerance.

  • Rearrangement and Oxidation Reactions: The Baeyer-Villiger oxidation of aromatic aldehydes and ketones offers a unique pathway to phenols through an oxygen insertion mechanism.

  • Cycloaddition and Aromatization: The Diels-Alder reaction followed by an aromatization step provides a powerful method for constructing highly substituted phenolic rings from acyclic precursors.

Comparative Performance of Synthesis Methods

The following tables summarize quantitative data for each synthetic route, allowing for a direct comparison of their efficiency, scope, and reaction conditions.

Table 1: Classical and Benzene Derivative-Based Methods
MethodStarting MaterialReagents & ConditionsTypical Yield (%)Scope & Limitations
Dow Process Chlorobenzene1. NaOH, 350°C, 300 atm2. HClHigh (Industrial)Limited to simple, robust substrates due to harsh conditions.[1]
From Benzene Sulfonic Acid Benzene Sulfonic Acid1. NaOH (fusion), 300-350°C2. AcidHigh (Industrial)Requires high temperatures and strong base; limited functional group tolerance.[2]
From Diazonium Salts Aryl Diazonium SaltH₂O, heatGood to ExcellentVersatile for laboratory scale; diazonium salts can be unstable.[2][3]
Cumene Process Cumene1. O₂ (air)2. H₂SO₄Very High (Industrial)Primarily for phenol and acetone production; not suitable for substituted phenols.[4]
Table 2: Modern Catalytic and Rearrangement Methods
MethodStarting MaterialCatalyst/Reagent & ConditionsTypical Yield (%)Scope & Limitations
Palladium-Catalyzed Hydroxylation Aryl Halide/TriflatePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Buchwald type), Base, Solvent, 80-120°CGood to ExcellentBroad substrate scope, including electron-rich and -deficient aryl halides.[5][6]
Copper-Catalyzed Hydroxylation (Ullmann-type) Aryl HalideCu catalyst (e.g., CuI), Ligand, Base, Solvent, 90-140°CGood to ExcellentGenerally requires harsher conditions than Pd-catalyzed methods.[7]
Chan-Lam Coupling Arylboronic AcidCu(OAc)₂, Base, O₂ (air), Room Temp. to mild heatGood to ExcellentMild conditions, tolerant of air and moisture.[8]
Baeyer-Villiger Oxidation Aromatic Aldehyde/KetonePeroxyacid (e.g., m-CPBA) or H₂O₂/Lewis AcidGood to ExcellentRegioselectivity depends on the migratory aptitude of substituents.[9][10]
Diels-Alder/Aromatization Diene and DienophileHeat or Lewis Acid catalystGood to ExcellentExcellent for constructing highly substituted and complex phenols.[11]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods, offering a practical guide for laboratory implementation.

Protocol 1: Synthesis of Phenol from Aniline via Diazotization

This two-step procedure is a common laboratory method for the preparation of phenols from anilines.[2][3]

Step 1: Diazotization of Aniline

  • Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the benzene diazonium chloride solution.

Step 2: Hydrolysis of the Diazonium Salt

  • Gently warm the freshly prepared benzene diazonium chloride solution to 50-60 °C.

  • Nitrogen gas will evolve, and the phenol will separate as an oil or solid.

  • After the evolution of nitrogen ceases, cool the reaction mixture.

  • Extract the phenol with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the phenol.

Protocol 2: Palladium-Catalyzed Hydroxylation of an Aryl Bromide (Buchwald-Hartwig Type)

This protocol describes a general procedure for the synthesis of phenols from aryl bromides using a palladium catalyst.[12][13]

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene or dioxane) and a solution of the hydroxide source (e.g., a solution of KOH in water).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash the filter cake with the organic solvent.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper-Catalyzed O-Arylation of a Phenol with an Arylboronic Acid (Chan-Lam Coupling)

This protocol outlines a general procedure for the Chan-Lam coupling to form diaryl ethers, which can be adapted for the synthesis of phenols from arylboronic acids by using a hydroxide source.[8][14]

  • To a flask open to the air, add the arylboronic acid (1.0 eq), the phenol (1.2 eq), copper(II) acetate (Cu(OAc)₂, 10 mol%), and a base (e.g., pyridine or triethylamine, 2.0 eq).

  • Add a suitable solvent, such as dichloromethane or methanol.

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Baeyer-Villiger Oxidation of a Substituted Benzaldehyde

This procedure describes the oxidation of an aromatic aldehyde to a phenol via a formate ester intermediate, which is subsequently hydrolyzed.[9][10]

  • Dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).

  • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formate ester.

  • Dissolve the crude formate ester in a solvent such as methanol and add a base (e.g., NaOH or K₂CO₃ in water).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting phenol by column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Synthesis_of_Phenol_from_Aniline Aniline Aniline Diazonium_Salt Aryl Diazonium Salt Aniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Phenol Substituted Phenol Diazonium_Salt->Phenol H₂O, Heat Buchwald_Hartwig_Hydroxylation Pd0 Pd(0)Lₙ PdII_ArX LₙPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArOH LₙPd(II)(Ar)(OH) PdII_ArX->PdII_ArOH Ligand Exchange PdII_ArOH->Pd0 Regenerates Catalyst Phenol Ar-OH PdII_ArOH->Phenol Reductive Elimination ArX Ar-X ArX->PdII_ArX BaseOH Base-OH BaseOH->PdII_ArOH Chan_Lam_Hydroxylation CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar Transmetalation CuIII_Ar_OH Ar-Cu(III)-OH CuII_Ar->CuIII_Ar_OH Oxidation (O₂) CuIII_Ar_OH->CuII Regenerates Catalyst Phenol Ar-OH CuIII_Ar_OH->Phenol Reductive Elimination ArBOH2 Ar-B(OH)₂ ArBOH2->CuII_Ar H2O H₂O H2O->CuIII_Ar_OH Baeyer_Villiger_Oxidation Aldehyde Aromatic Aldehyde Criegee Criegee Intermediate Aldehyde->Criegee Peroxyacid Formate_Ester Formate Ester Criegee->Formate_Ester Rearrangement Phenol Phenol Formate_Ester->Phenol Hydrolysis General_Experimental_Workflow Start Starting Materials (Aryl Halide, Aniline, etc.) Reaction Reaction Setup (Solvent, Catalyst, Reagents, Conditions) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis Product Substituted Phenol Analysis->Product

References

Benchmarking the Performance of 2-Bromo-6-methylphenol in Specific Catalytic Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of 2-Bromo-6-methylphenol's expected performance in key catalytic cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While direct, side-by-side comparative studies on this compound are not extensively documented in publicly available literature, this guide extrapolates its potential reactivity based on established principles of cross-coupling chemistry and data from structurally analogous compounds.

Data Presentation: A Comparative Overview of Catalytic Systems

The utility of this compound as a substrate in cross-coupling reactions is primarily dictated by the nature of the catalytic cycle employed. The steric hindrance from the ortho-methyl group and the electronic properties of the hydroxyl and bromo substituents are key determinants of its reactivity. Below is a qualitative and quantitative comparison of its expected performance in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings.

Table 1: Performance Comparison of this compound in Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Catalytic CycleMetal CatalystTypical Ligand(s)Typical Base(s)Expected Reactivity with this compoundPotential Alternative Phenols for Comparison
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Phosphine-based (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄, CsFGood to excellent yields are anticipated, though potentially requiring more forcing conditions (higher temperatures, longer reaction times) due to steric hindrance from the ortho-methyl group.2-Bromophenol, 4-Bromo-2-methylphenol, 2-Bromo-6-chlorophenol
Buchwald-Hartwig Amination Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)NaOtBu, K₃PO₄, Cs₂CO₃Moderate to good yields are expected. The choice of a bulky ligand is crucial to overcome the steric hindrance and facilitate reductive elimination.2-Bromophenol, 2-Bromo-4-fluorophenol, 2,6-Dibromophenol
Ullmann Condensation (C-O Coupling) Copper (e.g., CuI, Cu₂O)Phenanthroline, N,N-dimethylglycineK₂CO₃, Cs₂CO₃Moderate to good yields are achievable, often requiring higher temperatures compared to palladium-catalyzed reactions. Ligand choice can be critical for efficiency.2-Iodophenol, 2-Bromo-4-nitrophenol, 2-Bromo-6-methoxyphenol

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Add the catalyst premix to the Schlenk tube containing the solids.

  • Add degassed toluene (3 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Seal the Schlenk tube, evacuate, and backfill with argon (repeat three times).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) to the tube.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Mandatory Visualization

To elucidate the fundamental processes and workflows, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Prepare Schlenk tube (oven-dried) add_solids Add Solids: - this compound - Boronic Acid / Amine - Base start->add_solids add_catalyst Add Catalyst System: - Palladium Precursor - Ligand add_solids->add_catalyst add_solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) add_catalyst->add_solvent degas Degas Reaction Mixture (Evacuate and backfill with Argon, 3x) add_solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

A Comparative Guide to Alternative Reagents for 2-Bromo-6-methylphenol in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. 2-Bromo-6-methylphenol is a versatile reagent, particularly in cross-coupling reactions. However, a comprehensive understanding of its alternatives can unlock advantages in reactivity, cost-effectiveness, and process optimization. This guide provides an objective comparison of this compound with its primary alternatives—2-Chloro-6-methylphenol, 2-Iodo-6-methylphenol, and 6-Methylphenol-2-triflate—in three pivotal synthetic routes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.

This analysis is supported by a review of established chemical principles and collated experimental data from analogous systems to provide a clear performance benchmark.

Executive Summary of Reagent Comparison

The choice of leaving group on the 2-position of 6-methylphenol significantly impacts its reactivity in cross-coupling reactions. The general reactivity trend for palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, and copper-catalyzed Ullmann condensation, follows the order of C-I > C-Br > C-Cl. Aryl triflates, while also effective, exhibit reactivity that is highly dependent on the specific catalyst system employed.

ReagentKey AdvantagesKey Disadvantages
This compound Good balance of reactivity and stability; widely available.More expensive than the chloro-analog.
2-Chloro-6-methylphenol Most cost-effective.Less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, specialized ligands).
2-Iodo-6-methylphenol Most reactive halide, allowing for milder reaction conditions.Generally the most expensive and potentially less stable.
6-Methylphenol-2-triflate Highly reactive, comparable to or exceeding bromides with appropriate catalysts. Can be prepared from the corresponding phenol.Can be more expensive and may require specific catalyst systems for optimal performance.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The strength of the carbon-halogen bond plays a crucial role, leading to the predictable reactivity trend.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the expected performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

ReagentTypical Reaction ConditionsExpected Yield
This compound Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °CGood to Excellent (85-95%)
2-Chloro-6-methylphenol Pd₂(dba)₃/Bulky phosphine ligand (e.g., XPhos), K₃PO₄, Dioxane, 100-120 °CModerate to Good (60-80%)
2-Iodo-6-methylphenol Pd(PPh₃)₄ (1-3 mol%), K₂CO₃, DMF/H₂O, Room Temp to 80 °CExcellent (>90%)
6-Methylphenol-2-triflate Pd(OAc)₂/PCy₃, K₃PO₄, Toluene, 100 °CGood to Excellent (80-95%)

Note: Yields are estimates based on analogous systems and general reactivity trends. Actual yields may vary depending on specific reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed toluene, ethanol, and water are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Halophenol Boronic Acid Base B Add Catalyst: Pd(0) Source A->B C Add Solvents B->C D Inert Atmosphere (N2 or Ar) C->D E Heat & Stir D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I I H->I Product Buchwald_Hartwig_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII L_nPd(II)(Ar)(X) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH Amine->LigandEx Base Base Base->LigandEx Amido [L_nPd(II)(Ar)(NR₂)]⁻ LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Ullmann_Reactivity Reactivity Reactivity in Ullmann Condensation Iodo 2-Iodo-6-methylphenol Bromo This compound Iodo->Bromo > Chloro 2-Chloro-6-methylphenol Bromo->Chloro >

A Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates is a critical aspect of quality control and regulatory compliance. 2-Bromo-6-methylphenol, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is typically synthesized by the bromination of 2-methylphenol (o-cresol). This process can lead to the formation of several positional isomers, with 4-Bromo-2-methylphenol being a common impurity. The presence of such isomers can significantly impact the efficacy, safety, and patentability of the final product.

This guide provides a comprehensive comparison of the three principal analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative overview of their performance, supported by detailed experimental protocols and representative data to assist in selecting the most suitable method for your analytical needs.

Comparison of Analytical Methods

The choice of analytical technique for isomeric purity analysis is a balance between resolution, sensitivity, speed, and the specific requirements of the analytical challenge. While Gas Chromatography often provides high resolution for volatile compounds, HPLC offers versatility for a wider range of analytes without the need for derivatization. NMR spectroscopy, on the other hand, provides unambiguous structural information and inherent quantitative capabilities without the need for reference standards for each isomer.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of GC, HPLC, and NMR for the analysis of this compound and its primary isomeric impurity, 4-Bromo-2-methylphenol. The data presented is a realistic representation based on the analysis of structurally similar compounds.

Table 1: Comparison of Chromatographic Methods (GC vs. HPLC)

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5)Phenyl-Hexyl
Resolution of Isomers ExcellentVery Good
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.06%
Analysis Time ~15-20 minutes~10-15 minutes
Derivatization May be required to improve peak shape and resolution.Not typically required.
Sample Throughput ModerateHigh

Table 2: Performance of Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter¹H NMR Spectroscopy
Principle Differentiation of isomers based on unique chemical shifts and coupling constants of protons in different chemical environments.
Resolution of Isomers Excellent (based on distinct signals)
Limit of Detection (LOD) ~0.1% (instrument dependent)
Limit of Quantitation (LOQ) ~0.3% (instrument dependent)
Analysis Time ~5-10 minutes per sample
Quantitative Accuracy High (direct integration of signals)
Reference Standards Not required for each isomer for quantification.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC-FID) Method

Gas chromatography is a powerful technique for separating volatile compounds like brominated phenols. To enhance the resolution between the closely related isomers, a long capillary column with a mid-polarity stationary phase is recommended.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reversed-phase HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical intermediates. For aromatic isomers, a phenyl-based stationary phase can provide enhanced selectivity through π-π interactions.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 70% B

    • 8-10 min: 70% B

    • 10.1-12 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (initial composition) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

¹H NMR spectroscopy provides a rapid and non-destructive method for the identification and quantification of isomers. The different substitution patterns on the aromatic ring of this compound and its isomers will result in distinct chemical shifts and coupling patterns for the aromatic protons.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10-20 mg/mL

  • Pulse Sequence: Standard ¹H acquisition

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Identify the distinct signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to each isomer.

  • Integrate the well-resolved signals for each isomer.

  • Calculate the molar ratio of the isomers based on the integral values.

Visualizing the Analytical Workflows

To better illustrate the processes involved in each analytical technique, the following diagrams outline the experimental workflows and the logical basis for isomer differentiation.

cluster_GC Gas Chromatography Workflow GC_Sample Sample Preparation (Dissolution) GC_Inject Injection GC_Sample->GC_Inject GC_Separation Capillary Column Separation GC_Inject->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Data Analysis (Peak Integration) GC_Detection->GC_Data

Experimental workflow for GC analysis.

cluster_HPLC High-Performance Liquid Chromatography Workflow HPLC_Sample Sample Preparation (Dissolution & Filtration) HPLC_Inject Injection HPLC_Sample->HPLC_Inject HPLC_Separation Column Separation HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis (Peak Integration) HPLC_Detection->HPLC_Data

Experimental workflow for HPLC analysis.

cluster_NMR Nuclear Magnetic Resonance Workflow NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H Spectrum) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Integration of Isomer Signals) NMR_Processing->NMR_Analysis

Experimental workflow for NMR analysis.

cluster_Comparison Logical Comparison of Analytical Techniques Start Isomeric Purity Analysis of This compound Technique Choice of Analytical Technique Start->Technique GC Gas Chromatography Technique->GC HPLC High-Performance Liquid Chromatography Technique->HPLC NMR Nuclear Magnetic Resonance Technique->NMR GC_Adv Advantages: - High Resolution - Good for Volatile Impurities GC->GC_Adv HPLC_Adv Advantages: - High Throughput - No Derivatization - Versatile HPLC->HPLC_Adv NMR_Adv Advantages: - Unambiguous Structure ID - Absolute Quantification - Non-destructive NMR->NMR_Adv

Comparison of analytical techniques.

Conclusion and Recommendations

The selection of the optimal analytical method for the isomeric purity analysis of this compound is contingent upon the specific requirements of the analysis.

  • Gas Chromatography (GC-FID) is an excellent choice for high-resolution separation of the volatile isomers and is particularly well-suited for identifying and quantifying low-level impurities.

  • High-Performance Liquid Chromatography (HPLC-UV) offers a robust, high-throughput method that is ideal for routine quality control in a manufacturing environment, as it does not typically require derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the preferred method for unambiguous structural confirmation and for primary quantification without the need for isomer-specific reference standards. It is an invaluable tool during process development and for the characterization of reference materials.

For comprehensive quality assurance, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity testing, while NMR serves as a crucial tool for structural confirmation and as an orthogonal method for validation. This integrated approach ensures the highest level of confidence in the isomeric purity of this compound for its intended use in research and drug development.

Unveiling the Bioactivity of 2-Bromo-6-methylphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-Bromo-6-methylphenol derivatives and related bromophenols. While direct comparative studies on a homologous series of this compound derivatives are limited in publicly available literature, this document synthesizes findings from various studies on structurally similar bromophenols to offer insights into their therapeutic potential.

This guide presents a compilation of experimental data on the antioxidant, anticancer, and antimicrobial activities of various bromophenol derivatives. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying mechanisms and methodologies.

Comparative Analysis of Biological Activities

The biological activities of bromophenol derivatives are significantly influenced by the nature and position of substituents on the phenol ring. The following tables summarize the quantitative data from various studies on the antioxidant, anticancer, and antimicrobial properties of representative bromophenol compounds.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the results expressed as IC50 values (the concentration required to scavenge 50% of the radicals). A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference Compound (Ascorbic Acid) IC50 (µM)
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9)Data not available in vitroNot applicable
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3)Data not available in vitroNot applicable
Representative Bromophenols from Polysiphonia urceolata (e.g., Compounds 1.18 and 1.19)6.1 - 6.8Not specified

Note: While specific IC50 values for compounds 3b-9 and 4b-3 from the DPPH assay were not provided in the source, they were shown to ameliorate H2O2-induced oxidative damage in HaCaT keratinocytes, indicating cellular antioxidant activity.[1]

Anticancer Activity

The cytotoxic effects of bromophenol derivatives against various cancer cell lines are a key area of investigation. The MTT assay is a widely used colorimetric assay to assess cell viability, and the results are often presented as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)< 10Not specified
1-Bromo-5-(((3,4-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene (3b-8)K562 (Leukemia)> 10Not specified
Bromophenol 9 from Leathesia nanaA549 (Lung)0.0018Not specified
BGC-823 (Gastric)0.0038Not specified
MCF-7 (Breast)0.0027Not specified
HCT-8 (Colon)0.0022Not specified

Note: For compound 4b-4, the study indicated it reduced K562 cell viability to 35.27% at a concentration of 10 µM, suggesting an IC50 value below 10 µM.[1] The potent nanomolar activity of Bromophenol 9 highlights the significant anticancer potential within this class of compounds.[2]

Antimicrobial Activity

The antimicrobial properties of bromophenol derivatives, particularly Schiff bases derived from bromosalicylaldehydes, have been evaluated against various bacterial and fungal strains. The agar disc diffusion method is a common preliminary screening technique, where the diameter of the zone of inhibition indicates the antimicrobial potency.

CompoundMicroorganismZone of Inhibition (mm) at a specific concentration
4-Bromo-2-[(dodecylimino)methyl]phenol (5-Br SA-DA)Bacillus subtilis (Gram +)Concentration-dependent increase
Pseudomonas aeruginosa (Gram -)Concentration-dependent increase
Aspergillus niger (Fungus)Concentration-dependent increase
Penicillium chrysogenum (Fungus)Concentration-dependent increase
4-Bromo-2-[(hexadecylimino)methyl]phenol (5-Br SA-HA)Bacillus subtilis (Gram +)Larger zones than 5-Br SA-DA
Pseudomonas aeruginosa (Gram -)Larger zones than 5-Br SA-DA
Aspergillus niger (Fungus)Larger zones than 5-Br SA-DA
Penicillium chrysogenum (Fungus)Larger zones than 5-Br SA-DA

Note: The study demonstrated that antimicrobial activity increased with the elongation of the aliphatic chain, with the hexadecylamine derivative (5-Br SA-HA) showing greater potency than the dodecylamine derivative (5-Br SA-DA).[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate further research.

Synthesis of Bromophenol Derivatives (General Procedure)

The synthesis of bromophenol derivatives often involves multi-step reactions. For instance, the synthesis of methylated and acetylated bromophenol derivatives can be achieved through Williamson ether synthesis and acetylation reactions, respectively.[1] Schiff base derivatives are typically synthesized through the condensation of a bromosalicylaldehyde with a primary amine.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the stable DPPH radical. The assay is based on the reduction of the violet-colored DPPH solution by an antioxidant to the yellow-colored diphenylpicrylhydrazine. The change in absorbance at 517 nm is measured spectrophotometrically. The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilizing the formazan crystals in a suitable solvent like DMSO.

Antimicrobial Activity: Agar Disc Diffusion Method

This method is used for the qualitative screening of antimicrobial activity. A standardized microbial inoculum is uniformly spread on an agar plate. Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. After incubation, the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

Visualizing the Science

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., this compound) Reaction Chemical Modification (e.g., Alkylation, Acylation, Schiff Base Formation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) Characterization->Antimicrobial Data Quantitative Data (IC50, Zone of Inhibition) Antioxidant->Data Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Antioxidant_Mechanism cluster_process Radical Scavenging cluster_result Stabilization Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Stable) Phenol->Phenoxyl_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Caption: The general mechanism of radical scavenging by a phenolic antioxidant.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., FasR) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondrial Dysfunction Caspase8->Mitochondria Bid/tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stimuli Cellular Stress (Induced by Bromophenols) Stimuli->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-6-methylphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide synthesizes safety and disposal information from data sheets of structurally similar halogenated phenols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. A formal risk assessment by a qualified professional should be conducted before handling this chemical.

This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-methylphenol, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly address operational questions regarding its safe handling and disposal.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its potential hazards. Structurally similar brominated phenols are generally considered hazardous and may cause skin, eye, and respiratory irritation.[1][2][3] They can also be harmful if swallowed or in contact with skin and are recognized as being very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on information for closely related compounds.[1][4]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can cause skin irritation.[1][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a fume hood or when dust or vapors may be generated to prevent respiratory tract irritation.[1][2][4]
Body Protection A standard laboratory coat or chemical-resistant apron.Protects against incidental skin contact and contamination of personal clothing.[1][5]

Operational Plan: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[5] Do not let this chemical enter the environment.[3][4]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".[5]

  • Include the full chemical name and any known hazard symbols.

  • Store this waste separately from other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent accidental mixing.[3][4][5]

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid. The original container, if in good condition, is a suitable option.[5]

  • Do not overfill the container; leave adequate headspace for expansion.[5]

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][5]

  • The storage area should be away from heat, ignition sources, and incompatible chemicals.[5]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5]

  • Provide them with the full chemical name and any available safety information.[5] All waste must be disposed of in accordance with national and local regulations.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[5]

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill site.[5]

  • Don Appropriate PPE: Before any cleanup, ensure you are wearing the proper personal protective equipment as outlined above.[5]

  • Contain and Clean the Spill:

    • For liquid spills (as this compound is a liquid at room temperature): Absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[5][6]

    • Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[5] Ensure the area is well-ventilated during and after cleanup.[5]

  • Report the Incident: Report the spill to your institution's EHS department.

First-Aid Measures:

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2][4]

  • If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][4]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Dedicated, Labeled Container B->C Waste Generation S1 Evacuate & Secure Area B->S1 Spill Occurs D Store Container Securely (Ventilated, Away from Incompatibles) C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E Ready for Disposal F Arrange for Professional Pickup and Disposal E->F S2 Don PPE S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect as Hazardous Waste S3->S4 S4->C Spill Cleanup Waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Bromo-6-methylphenol (CAS No. 13319-71-6). Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your work.

Essential Safety and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or in contact with skin. Therefore, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE for handling this chemical.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can cause skin irritation.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a fume hood or when dust or vapors

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.